molecular formula C24H32ClN5O3 B10814290 GSK9311 hydrochloride

GSK9311 hydrochloride

Numéro de catalogue: B10814290
Poids moléculaire: 474.0 g/mol
Clé InChI: WMVWXTNJPAEJEN-PKLMIRHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK9311 hydrochloride is a useful research compound. Its molecular formula is C24H32ClN5O3 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H32ClN5O3

Poids moléculaire

474.0 g/mol

Nom IUPAC

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C24H31N5O3.ClH/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2;/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3;1H/t16-;/m1./s1

Clé InChI

WMVWXTNJPAEJEN-PKLMIRHRSA-N

SMILES isomérique

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC.Cl

SMILES canonique

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC.Cl

Origine du produit

United States

Foundational & Exploratory

GSK9311 Hydrochloride: A Technical Guide to its Mechanism of Action as a BRPF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical probe that serves as a valuable tool in the study of epigenetic regulation. It functions as an inhibitor of the bromodomains of Bromodomain and PHD Finger-containing Protein 1 (BRPF1) and Bromodomain and PHD Finger-containing Protein 2 (BRPF2). Notably, this compound is often utilized as a less active analog and negative control for the highly potent and selective BRPF1 inhibitor, GSK6853. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of BRPF1 and BRPF2 Bromodomains

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of BRPF1 and BRPF2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene expression.

BRPF1 and BRPF2 act as essential scaffolding proteins within distinct histone acetyltransferase (HAT) complexes. Specifically, they are key components of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) and HBO1 (Histone Acetyltransferase Binding to ORC1) complexes. These complexes catalyze the acetylation of histone tails, particularly at lysine 14 of histone H3 (H3K14ac) and lysine 23 of histone H3 (H3K23ac), leading to a more open chromatin structure and transcriptional activation of target genes.

By binding to the acetyl-lysine binding pocket of the BRPF1 and BRPF2 bromodomains, this compound prevents the recognition of acetylated histones. This disruption inhibits the recruitment and activity of the associated HAT complexes, resulting in decreased histone acetylation at target gene promoters and a subsequent reduction in gene transcription.

Quantitative Data

The inhibitory activity of this compound against BRPF1 and BRPF2 has been quantified using various biochemical and cellular assays. The following table summarizes the available quantitative data.

TargetAssay TypepIC50IC50Reference
BRPF1Biochemical Assay6.01 µM[1]
BRPF2Biochemical Assay4.350.1 µM[1]
BRPF1NanoBRET™ Cellular Assay5.43.98 µM[2]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 values were calculated from the pIC50 values.

Signaling Pathway

The signaling pathway affected by this compound involves the disruption of BRPF1/2-mediated histone acetylation and subsequent gene regulation.

G cluster_0 Histone Acetyltransferase (HAT) Complex cluster_1 Chromatin Regulation BRPF1_2 BRPF1 / BRPF2 (Scaffold Protein) HAT_enzyme MOZ / MORF / HBO1 (Catalytic Subunit) BRPF1_2->HAT_enzyme assembles Other_subunits Other Subunits (e.g., ING5, EAF6) BRPF1_2->Other_subunits assembles Acetylated_Histone Acetylated Histone Tail (e.g., H3K14ac) BRPF1_2->Acetylated_Histone recognizes Chromatin Chromatin Acetylated_Histone->Chromatin leads to open Target_Gene Target Gene (e.g., E2F2, EZH2) Chromatin->Target_Gene allows transcription of GSK9311 This compound GSK9311->BRPF1_2 inhibits

BRPF1/2-mediated histone acetylation pathway and its inhibition by GSK9311.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the effects of this compound. These protocols are based on methodologies described in the literature for the potent analog GSK6853, for which GSK9311 serves as a negative control.[2]

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to disrupt the interaction between a bromodomain and its histone ligand within living cells.

Materials:

  • HEK293 cells

  • Expression vectors for:

    • NanoLuc®-tagged BRPF1 bromodomain

    • HaloTag®-tagged histone H3.3

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound (and GSK6853 as a positive control)

  • Opti-MEM® I Reduced Serum Medium

  • White, solid-bottom 96-well plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-H3.3 expression vectors.

  • Cell Plating: 24 hours post-transfection, plate the cells in white 96-well plates at a density of 2 x 10^4 cells per well in Opti-MEM®.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 18 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (GSK6853) in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Incubate for 2 hours at 37°C.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

  • Signal Detection: Read the plate on a luminometer equipped with filters for measuring NanoLuc® emission (donor, 460 nm) and NanoBRET™ signal (acceptor, >610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol is to assess the effect of GSK9311 on global or specific histone acetylation levels.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known BRPF1/2 expression)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against specific histone modifications (e.g., anti-H3K14ac, anti-H3K23ac) and total histone H3 (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-H3K14ac) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone H3 levels.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This experiment determines if GSK9311 treatment alters the association of BRPF1/2-containing HAT complexes with specific gene promoters.

Materials:

  • Cell line of interest

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • ChIP lysis buffer

  • Antibody against a component of the HAT complex (e.g., BRPF1, MOZ)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., E2F2, EZH2) and a negative control region

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest the cells, lyse them, and sonicate the chromatin to obtain fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the primary antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating the samples. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific to the promoter regions of target genes. Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.

G cluster_0 Molecular Assays cluster_1 Cellular Assays start Start: Cell Culture treatment Treat cells with This compound start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) treatment->apoptosis western Western Blot (Histone Acetylation) harvest->western chip ChIP-qPCR (Target Gene Occupancy) harvest->chip rna_seq RNA-seq (Gene Expression Profiling) harvest->rna_seq analysis Data Analysis and Interpretation western->analysis chip->analysis rna_seq->analysis viability->analysis cell_cycle->analysis apoptosis->analysis end End: Elucidate Mechanism of Action analysis->end

A typical experimental workflow for studying the effects of GSK9311.

Conclusion

This compound is a valuable research tool for investigating the roles of BRPF1 and BRPF2 in epigenetic regulation. Its mechanism of action centers on the inhibition of their bromodomains, leading to the disruption of HAT complex activity and subsequent alterations in gene expression. By serving as a well-characterized negative control for more potent inhibitors, this compound enables researchers to confidently attribute observed biological effects to the specific inhibition of the BRPF1 bromodomain. The experimental protocols and workflows detailed in this guide provide a solid foundation for utilizing this compound to further unravel the complexities of chromatin biology and its implications in health and disease.

References

Unveiling the Role of GSK9311 Hydrochloride in Epigenetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

GSK9311 hydrochloride is a crucial tool in the field of epigenetics, primarily utilized as a negative control for its structurally similar and potent counterpart, GSK6853, a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain.[1][2][3] While this compound itself exhibits weak inhibitory activity towards BRPF1 and BRPF2, its significance lies in providing a baseline for researchers to validate the specific effects of potent BRPF1 inhibitors in cellular and biochemical assays.[2][3] This guide delves into the technical aspects of this compound, its target's signaling pathway, and the experimental protocols where it serves as an indispensable control.

The BRPF1 Signaling Pathway: A Hub for Histone Acetylation and Gene Regulation

BRPF1 is a scaffolding protein that plays a pivotal role in the regulation of gene expression through its involvement in histone acetylation.[4][5][6] It is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complex.[4][5] The primary function of BRPF1 is to recognize acetylated lysine residues on histone tails, particularly on H2A, H3, and H4, through its bromodomain.[5][6] This recognition facilitates the recruitment of the MOZ/MORF HAT complex to specific chromatin regions, leading to the acetylation of histone tails. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and thereby activating gene transcription.[7]

The BRPF1 protein possesses multiple domains that contribute to its function:

  • Bromodomain: Recognizes and binds to acetylated lysine residues on histones.[5]

  • PHD (Plant Homeodomain) fingers: These domains are also involved in recognizing histone modifications.[4][5]

  • PWWP domain: This domain is responsible for binding to methylated histones, further anchoring the complex to specific chromatin regions.[4]

By integrating signals from various histone modifications, BRPF1 acts as a crucial regulator of gene transcription, influencing a wide array of cellular processes.

BRPF1_Signaling_Pathway cluster_0 Chromatin cluster_1 MOZ/MORF HAT Complex cluster_2 Gene Regulation Histones Histones Ac_Histones Acetylated Histones (H2AK5ac, H3K14ac, H4K12ac) Histones->Ac_Histones HATs BRPF1 BRPF1 Ac_Histones->BRPF1 Bromodomain Binding MOZ_MORF MOZ/MORF (HATs) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 Chromatin_Remodeling Chromatin Remodeling BRPF1->Chromatin_Remodeling MOZ_MORF->Histones Acetylation Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription GSK6853 GSK6853 (Potent Inhibitor) GSK6853->BRPF1 Inhibits GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Weakly Inhibits

BRPF1 Signaling Pathway and Inhibition

Quantitative Data: Comparative Inhibitory Activity

The primary utility of this compound as a negative control is evident when its inhibitory activity is compared to that of the potent inhibitor, GSK6853. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

CompoundTargetpIC50
GSK6853 BRPF18.1[1][8][9]
BRPF25.1[9]
BRPF34.8[9]
This compound BRPF16.0[2][3]
BRPF24.3[2][3]

Experimental Protocols: Utilizing this compound as a Negative Control

This compound is essential for validating that the observed effects in an experiment are due to the specific inhibition of BRPF1 by a potent inhibitor like GSK6853, and not due to off-target effects of the chemical scaffold. A common assay for studying bromodomain-ligand interactions is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

AlphaScreen Assay for BRPF1 Inhibition

This protocol outlines the general steps for an AlphaScreen assay to measure the inhibition of the BRPF1 bromodomain interaction with an acetylated histone peptide.

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.

  • Dilute GST-tagged BRPF1 bromodomain and biotinylated acetylated histone H4 peptide in the assay buffer to their optimal concentrations (determined through titration experiments).

  • Prepare serial dilutions of the test compounds (e.g., GSK6853) and the negative control (this compound) in DMSO, followed by dilution in the assay buffer.

  • Prepare AlphaScreen Donor and Acceptor beads as per the manufacturer's instructions.

2. Assay Procedure:

  • In a 384-well microplate, add the diluted test compounds and this compound.

  • Add the diluted GST-tagged BRPF1 bromodomain to each well.

  • Incubate for a specified period (e.g., 30 minutes) at room temperature to allow compound binding to the bromodomain.

  • Add the diluted biotinylated acetylated histone H4 peptide to initiate the binding reaction.

  • Add Glutathione Acceptor beads and incubate in the dark.

  • Add Streptavidin Donor beads and incubate further in the dark.

3. Data Acquisition and Analysis:

  • Read the plate using an AlphaScreen-compatible plate reader.

  • The signal generated is proportional to the extent of the BRPF1-histone peptide interaction.

  • In the presence of an inhibitor like GSK6853, the signal will decrease.

  • This compound should show minimal to no reduction in the signal at concentrations where GSK6853 is active, confirming the specificity of the potent inhibitor.

  • Calculate IC50 values from the dose-response curves.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Incubation Steps cluster_2 Data Analysis Reagent_Prep 1. Reagent Preparation (Buffer, Proteins, Peptides, Compounds) Compound_Plating 2. Compound Plating (GSK6853 & GSK9311 HCl) Reagent_Prep->Compound_Plating BRPF1_Addition 3. Add GST-BRPF1 Compound_Plating->BRPF1_Addition Peptide_Addition 4. Add Biotinylated-Histone Peptide BRPF1_Addition->Peptide_Addition Bead_Addition 5. Add Acceptor & Donor Beads Peptide_Addition->Bead_Addition Read_Plate 6. Read AlphaScreen Signal Bead_Addition->Read_Plate Data_Analysis 7. Analyze Data & Calculate IC50 Read_Plate->Data_Analysis

References

In-Depth Technical Guide: Inhibition of BRPF1 and BRPF2 by GSK9311 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD Finger-containing (BRPF) proteins, specifically BRPF1 and BRPF2 (also known as BRD1), are critical scaffolding components of histone acetyltransferase (HAT) complexes. These proteins play a pivotal role in chromatin remodeling and gene transcription by recognizing acetylated lysine residues on histones and recruiting catalytic subunits of HAT complexes, such as MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7). Dysregulation of BRPF1 and BRPF2 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

GSK9311 hydrochloride is a chemical probe that acts as an inhibitor of the BRPF1 and BRPF2 bromodomains. It is structurally related to the more potent inhibitor GSK6853 and is often utilized as a less active analogue or a negative control in research settings to validate the on-target effects of BRPF bromodomain inhibition. This guide provides a comprehensive technical overview of the inhibition of BRPF1 and BRPF2 by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound against the bromodomains of BRPF1 and BRPF2 has been quantified using various biochemical assays. The data is summarized in the table below for clear comparison.

CompoundTargetAssay TypepIC50IC50 (nM)Notes
This compound BRPF1Biochemical Assay6.0[1]1000Less active analogue of GSK6853, often used as a negative control.[1]
BRPF2Biochemical Assay4.3[1]50118Significantly lower potency against BRPF2 compared to BRPF1.

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for biochemical assays commonly used to assess the inhibitory activity of compounds like this compound against BRPF1 and BRPF2.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the BRPF bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like GSK9311 results in a decrease in the FRET signal.

Materials:

  • Recombinant human BRPF1 (aa 615-726) and BRPF2 (aa 607-717) bromodomain proteins with a His-tag.

  • Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.

  • Europium-labeled anti-His antibody (Donor fluorophore).

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • This compound stock solution in DMSO.

  • 384-well low-volume black plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the His-tagged BRPF bromodomain protein and the Europium-labeled anti-His antibody in Assay Buffer.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a solution containing the biotinylated H4K12ac peptide and Streptavidin-APC in Assay Buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm for Europium and 665 nm for APC).

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

  • Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between the BRPF bromodomain and an acetylated histone peptide. Inhibition of this interaction by GSK9311 disrupts the proximity of the donor and acceptor beads, leading to a decrease in the luminescent signal.

Materials:

  • Recombinant human BRPF1 and BRPF2 bromodomain proteins with a GST-tag.

  • Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.

  • Glutathione-coated Donor beads.

  • Streptavidin-coated Acceptor beads.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

  • This compound stock solution in DMSO.

  • 384-well white plates.

  • AlphaScreen-compatible plate reader.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the GST-tagged BRPF bromodomain protein in Assay Buffer.

  • Incubate for 30 minutes at room temperature.

  • Add 2.5 µL of a solution containing the biotinylated H4K12ac peptide in Assay Buffer.

  • Incubate for another 30 minutes at room temperature.

  • Add 2.5 µL of a 1:1 mixture of Glutathione Donor beads and Streptavidin Acceptor beads in Assay Buffer.

  • Incubate for 60-90 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Experimental Workflows

BRPF1 and BRPF2 are integral components of large multiprotein HAT complexes. Their bromodomains are crucial for recognizing acetylated histones, thereby targeting the enzymatic activity of the complex to specific genomic loci.

BRPF1/2 in MOZ/MORF Histone Acetyltransferase Complexes

BRPF1 and BRPF2 act as scaffolds to assemble the MOZ/MORF HAT complexes. They bridge the catalytic subunits (MOZ or MORF) with other components like ING5 and EAF6. This assembly is critical for the complex's stability and enzymatic activity, which primarily targets histone H3 for acetylation.

MOZ_MORF_Complex cluster_complex MOZ/MORF HAT Complex cluster_function Function MOZ_MORF MOZ / MORF (KAT6A / KAT6B) BRPF BRPF1 / BRPF2 MOZ_MORF->BRPF Acetylation H3 Acetylation (e.g., H3K9ac, H3K14ac, H3K23ac) MOZ_MORF->Acetylation Catalyzes ING5 ING5 BRPF->ING5 EAF6 EAF6 BRPF->EAF6 Histone_H3 Histone H3 BRPF->Histone_H3 Recognizes Acetylated Lysine Transcription Transcriptional Activation Acetylation->Transcription GSK9311 GSK9311 (Inhibitor) GSK9311->BRPF Inhibits Bromodomain

Caption: BRPF1/2 scaffolding role in the MOZ/MORF HAT complex.

BRPF1/2 in the HBO1 Histone Acetyltransferase Complex

Similar to their role in the MOZ/MORF complexes, BRPF1 and BRPF2 also serve as scaffolding proteins for the HBO1 HAT complex. The interaction with BRPF proteins directs the substrate specificity of HBO1 towards histone H3, particularly H3K14 acetylation.

HBO1_Complex cluster_complex HBO1 HAT Complex cluster_function Function HBO1 HBO1 (KAT7) BRPF BRPF1 / BRPF2 HBO1->BRPF H3K14ac H3K14 Acetylation HBO1->H3K14ac Catalyzes ING4_5 ING4 / ING5 BRPF->ING4_5 EAF6 EAF6 BRPF->EAF6 Histone_H3 Histone H3 BRPF->Histone_H3 Recognizes Acetylated Lysine Gene_Expression Regulation of Gene Expression H3K14ac->Gene_Expression GSK9311 GSK9311 (Inhibitor) GSK9311->BRPF Inhibits Bromodomain

Caption: BRPF1/2 scaffolding role in the HBO1 HAT complex.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a bromodomain inhibitor like GSK9311 involves a series of steps from initial screening to cellular validation.

Inhibitor_Workflow cluster_workflow Inhibitor Characterization Workflow HTS High-Throughput Screening (e.g., TR-FRET, AlphaScreen) Hit_ID Hit Identification (e.g., GSK9311) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against other bromodomains) Dose_Response->Selectivity Cellular_Assay Cellular Target Engagement (e.g., CETSA, NanoBRET) Selectivity->Cellular_Assay Functional_Assay Functional Cellular Assays (e.g., proliferation, gene expression) Cellular_Assay->Functional_Assay

References

Navigating the Kinase Inhibitor Landscape: A Technical Guide to the Discovery and Synthesis of GSK's RIPK1 Inhibitor, GSK2982772

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the initially requested compound, GSK9311 hydrochloride: Initial research indicates that this compound is not a primary therapeutic agent but serves as a less active analog and negative control for GSK6853, a potent inhibitor of the BRPF1 bromodomain.[1][2] This guide will instead focus on a prominent clinical candidate from GlaxoSmithKline, GSK2982772, a first-in-class, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which has been the subject of extensive research and clinical investigation for various inflammatory diseases.[3][4][5]

Introduction: RIPK1 - A Key Mediator of Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[6][7] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis.[4][5] As such, RIPK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

The signaling pathways involving RIPK1 are complex, often initiated by the binding of ligands such as Tumor Necrosis Factor-alpha (TNFα) to their receptors. This triggers the formation of multi-protein complexes that determine the cellular outcome, be it survival through NF-κB activation or cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is a crucial determinant in the switch towards the inflammatory necroptotic pathway.

The Discovery of GSK2982772: From DNA-Encoded Libraries to a Clinical Candidate

The journey to identify GSK2982772 began with the screening of GlaxoSmithKline's extensive DNA-encoded library against the RIPK1 kinase. This high-throughput screening approach identified a promising hit compound with a benzoxazepinone scaffold, known as GSK'481.[4] While potent, GSK'481 possessed suboptimal physicochemical properties, including high lipophilicity, which could hinder its development as an oral drug.

This led to a focused lead optimization campaign centered on the benzoxazepinone core. Medicinal chemists systematically modified the structure to improve its drug-like properties while maintaining high potency and selectivity for RIPK1. This effort culminated in the discovery of GSK2982772, which demonstrated a superior profile with potent RIPK1 inhibition, excellent kinase selectivity, and favorable pharmacokinetic properties, making it a suitable candidate for clinical development.[4][5]

Synthesis of GSK2982772

The chemical synthesis of GSK2982772 and its analogs revolves around the construction of the core benzoxazepinone heterocyclic system. While the proprietary, detailed synthesis protocol for GSK2982772 is not fully disclosed in the public domain, the scientific literature provides insights into the general synthetic strategies for this class of compounds. The synthesis typically involves a multi-step sequence to assemble the seven-membered ring and subsequently append the necessary side chains. A generalized synthetic approach for related benzoxazepinone RIPK1 inhibitors has been described, which involves the formation of the core ring structure followed by coupling reactions to introduce the triazole carboxamide moiety.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2982772, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of GSK2982772

ParameterSpeciesValueReference
IC50 (RIPK1) Human16 nM[12][13]
Monkey20 nM[12][13]
Kinase Selectivity Panel of >339 kinases>1,000-fold selective[12]

Table 2: Pharmacokinetic Properties of GSK2982772

ParameterSpeciesValueReference
Half-life (t½) Human2-3 hours[14]
Free Fraction in Blood Rat4.2%[12]
Dog11%[12]
Cynomolgus Monkey11%[12]
Human7.4%[12]
Brain Penetration RatLow (4%)[12]

Experimental Protocols

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)

This biochemical assay is a common method to determine the potency of an inhibitor against its target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction: Recombinant human RIPK1 kinase is incubated with the substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in a reaction buffer. Test compounds (like GSK2982772) at various concentrations are included in the reaction mixture.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular Necroptosis Assay

This cell-based assay assesses the ability of an inhibitor to block necroptosis induced by a specific stimulus.

Principle: Certain cell lines, such as human HT-29 colon adenocarcinoma cells, can be induced to undergo necroptosis by treatment with a combination of TNFα, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (like z-VAD-FMK). Cell viability is measured to determine the protective effect of the inhibitor.

Protocol:

  • Cell Seeding: HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of GSK2982772 for a defined period (e.g., 1 hour).

  • Induction of Necroptosis: Necroptosis is induced by adding a cocktail of TNFα, a Smac mimetic, and z-VAD-FMK to the cell culture medium.

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control wells (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined by plotting cell viability against the compound concentration.

Visualizations

RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_I RIPK1 cIAP12->RIPK1_I Ubiquitination LUBAC LUBAC RIPK1_I->LUBAC RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination & Transition NEMO NEMO/IKK LUBAC->NEMO NFkB NF-κB Activation (Inflammation, Survival) NEMO->NFkB Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Inflammation) MLKL->Necroptosis Pore Formation TNFa TNFα TNFa->TNFR1 Binds GSK2982772 GSK2982772 GSK2982772->RIPK1_II Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

Experimental Workflow for RIPK1 Inhibitor Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo & Preclinical Studies HTS High-Throughput Screening (e.g., DNA-Encoded Library) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Candidate Candidate Selection (GSK2982772) Lead_Opt->Candidate Biochem_Assay Biochemical Assays (e.g., ADP-Glo) Candidate->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Necroptosis) Candidate->Cell_Assay Selectivity Kinase Selectivity Profiling Candidate->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Candidate->PK_PD Biochem_Assay->Lead_Opt Cell_Assay->Lead_Opt Efficacy Disease Models (e.g., Arthritis Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical Clinical Trials (Phase I, II, etc.) Tox->Clinical

Caption: General workflow for the discovery and characterization of a kinase inhibitor.

References

In-Depth Technical Guide: Preliminary Studies with GSK9311 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving GSK9311 hydrochloride, a crucial tool compound in the study of bromodomain-containing proteins. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Compound: this compound

This compound is recognized as a less active analogue of the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1] Due to its structural similarity but significantly reduced inhibitory activity, this compound serves as an ideal negative control in experiments designed to probe the function of the BRPF1 bromodomain.[1] Its use allows researchers to distinguish between on-target effects of BRPF1 inhibition and potential off-target or compound-specific effects.

Mechanism of Action and Target Profile

This compound primarily targets the bromodomain of Bromodomain and PHD Finger Containing (BRPF) proteins. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a critical role in the regulation of gene transcription.

The inhibitory activity of this compound has been quantified against BRPF1 and BRPF2, as summarized in the table below.

Quantitative Data Summary

The following table presents the pIC50 values for this compound against BRPF1 and BRPF2 bromodomains. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), with a higher value indicating greater potency.

Target BromodomainpIC50Reference
BRPF16.0[1]
BRPF24.3[1]

Signaling Pathway

This compound and its active counterpart, GSK6853, target the BRPF1 protein. BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are key epigenetic regulators, primarily responsible for the acetylation of histone H3 at lysine 23 (H3K23ac). This histone modification is associated with active gene transcription.

The BRPF1-containing HAT complex is a tetrameric structure composed of:

  • BRPF1: The scaffold protein that brings the other components together. Its bromodomain binds to acetylated histones, anchoring the complex to chromatin.

  • MOZ (Monocytic Leukemia Zinc Finger Protein) or MORF (MOZ-Related Factor): The catalytic subunit with histone acetyltransferase activity.

  • ING5 (Inhibitor of Growth 5): A tumor suppressor protein that enhances the HAT activity of the complex.

  • MEAF6 (MYST/Esa1-Associated Factor 6): A protein that stabilizes the complex.

By inhibiting the BRPF1 bromodomain, compounds like GSK6853 prevent the recruitment of the MOZ/MORF HAT complex to chromatin, leading to a decrease in H3K23 acetylation and subsequent repression of target gene expression. This compound, as a negative control, is not expected to significantly disrupt this process at concentrations where GSK6853 is active.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_inhibition Inhibition cluster_downstream Downstream Effect BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF recruits ING5 ING5 BRPF1->ING5 recruits MEAF6 MEAF6 BRPF1->MEAF6 recruits Histone Histone H3 BRPF1->Histone binds to acetylated lysine MOZ_MORF->Histone acetylates (H3K23ac) Gene_Expression Target Gene Expression Histone->Gene_Expression promotes GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 weakly inhibits

BRPF1-MOZ/MORF HAT Complex Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to the BRPF1 bromodomain.

Materials:

  • GST-tagged BRPF1 bromodomain

  • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a mix of GST-BRPF1 and biotinylated H4K12ac peptide in assay buffer.

  • Add 4 µL of the protein-peptide mix to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a mix of Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

  • Add 4 µL of the detection reagent mix to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This assay is used to confirm the lack of significant target engagement of this compound with BRPF1 in a cellular context.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-BRPF1 fusion protein

  • Plasmid encoding HaloTag®-Histone H3.3 fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (Tracer)

  • This compound

  • White, 96-well assay plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids using FuGENE® HD.

  • Incubate the transfected cells for 24 hours.

  • Harvest the cells and resuspend in Opti-MEM™.

  • Prepare serial dilutions of this compound in Opti-MEM™.

  • Add the compound dilutions to the wells of a 96-well plate.

  • Add the transfected cell suspension to the wells.

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells except the "no tracer" controls.

  • Incubate at 37°C in a CO2 incubator for 90 minutes.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).

  • Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission) and assess the effect of this compound on the interaction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a test compound like this compound using biochemical and cellular assays.

Experimental_Workflow cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound TR_FRET TR-FRET Assay Compound_Prep->TR_FRET NanoBRET NanoBRET™ Assay Compound_Prep->NanoBRET Reagent_Prep Prepare Assay Reagents (Proteins, Peptides, Antibodies, Cells) Reagent_Prep->TR_FRET Reagent_Prep->NanoBRET Data_Acquisition Acquire Data from Plate Reader/Luminometer TR_FRET->Data_Acquisition NanoBRET->Data_Acquisition IC50_Curve Generate Dose-Response Curve and Calculate pIC50 Data_Acquisition->IC50_Curve Target_Engagement Assess Cellular Target Engagement Data_Acquisition->Target_Engagement

General workflow for compound evaluation.

References

An In-depth Technical Guide to GSK9311 Hydrochloride for Chromatin Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of BRPF Proteins in Chromatin Modification

The Bromodomain and PHD Finger-containing (BRPF) family of proteins, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes.[1][2] These complexes play a fundamental role in chromatin remodeling and the regulation of gene expression through the acetylation of histone tails. Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[3][4]

BRPF1 is a critical component of the MOZ (Monocytic Leukemia Zinc Finger) and MORF (MOZ-Related Factor) HAT complexes.[5][6] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin loci.[4][7] This targeted acetylation is vital for normal development, including hematopoiesis and neurogenesis, and its dysregulation is implicated in various diseases, including cancer.[8][9][10]

To investigate the precise functions of BRPF1, potent and selective chemical probes are indispensable. GSK6853 is a highly potent and selective inhibitor of the BRPF1 bromodomain, making it an invaluable tool for studying the biological consequences of BRPF1 inhibition.[1][2][11] In parallel, GSK9311 hydrochloride, a structurally related but significantly less active analogue of GSK6853, serves an equally critical role as a negative control.[12] The use of this compound is essential to ensure that any observed biological effects are a direct result of BRPF1 inhibition by GSK6853 and not due to off-target effects of the chemical scaffold.

This technical guide provides a comprehensive overview of this compound, its relationship to GSK6853, and its application in chromatin biology research as a negative control to validate the specific effects of BRPF1 inhibition.

Physicochemical Properties and In Vitro Activity

A direct comparison of the physicochemical properties and in vitro inhibitory activities of this compound and GSK6853 highlights the features that make them an ideal pair for rigorous scientific investigation.

Table 1: Physicochemical Properties

PropertyThis compoundGSK6853
Molecular Formula C₂₄H₃₁N₅O₃・HClC₂₂H₂₇N₅O₃
Molecular Weight 474.0 g/mol 409.48 g/mol
Solubility Soluble in DMSO and waterSoluble in DMSO

Table 2: In Vitro Inhibitory Activity and Selectivity

TargetThis compound (pIC₅₀)GSK6853 (pIC₅₀/pKd)Selectivity of GSK6853
BRPF1 6.08.1 (TR-FRET) / 9.5 (BROMOscan)>1600-fold vs. other bromodomains
BRPF2 4.35.1 (TR-FRET)
BRPF3 Not reported4.8 (TR-FRET)
BRD4 BD1/BD2 Not reported4.7 / <4.3 (TR-FRET)

Data compiled from multiple sources.[1][11][13][14]

The BRPF1-Containing Histone Acetyltransferase Complex and its Inhibition

BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ or MORF) and other accessory proteins like ING5 and MEAF6 to form a functional HAT complex.[6][15] The bromodomain of BRPF1 is the "reader" module that targets the complex to acetylated histones.

cluster_0 BRPF1-MOZ/MORF HAT Complex Assembly cluster_1 Chromatin Interaction BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF recruits ING5 ING5 BRPF1->ING5 binds MEAF6 MEAF6 BRPF1->MEAF6 binds Ac_Histone Acetylated Histone BRPF1->Ac_Histone recognizes Chromatin Chromatin

BRPF1-MOZ/MORF HAT complex assembly and chromatin recruitment.

GSK6853 functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing the recruitment of the HAT complex to chromatin. This leads to a reduction in histone acetylation at target gene loci and subsequent changes in gene expression.

cluster_0 BRPF1 Inhibition cluster_1 Chromatin cluster_2 Downstream Effect GSK6853 GSK6853 (Inhibitor) BRPF1 BRPF1 Bromodomain GSK6853->BRPF1 binds competitively Ac_Histone Acetylated Histone BRPF1->Ac_Histone interaction blocked HAT_Complex HAT Complex Not Recruited Gene_Expression Altered Gene Expression HAT_Complex->Gene_Expression leads to

Mechanism of BRPF1 inhibition by GSK6853.

The Indispensable Role of this compound as a Negative Control

To confidently attribute any observed cellular or in vivo effects to the inhibition of BRPF1, it is imperative to use a negative control. This compound is the ideal negative control for GSK6853 because it shares the same chemical scaffold but has significantly lower potency against BRPF1.

cluster_0 Experimental Design Logic cluster_1 Observation and Conclusion Treatment Cell/Animal Model GSK6853 GSK6853 (Potent Inhibitor) Treatment->GSK6853 GSK9311 GSK9311 (Negative Control) Treatment->GSK9311 Vehicle Vehicle (e.g., DMSO) Treatment->Vehicle Effect Biological Effect Observed GSK6853->Effect No_Effect No Significant Effect GSK9311->No_Effect Vehicle->No_Effect Conclusion Effect is due to specific BRPF1 inhibition Effect->Conclusion No_Effect->Conclusion

Logic of using a potent inhibitor and a negative control.

Experimental Protocols

The following are example protocols that incorporate this compound as a negative control to validate the findings obtained with GSK6853.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the displacement of a NanoLuc-tagged BRPF1 bromodomain from a Halo-tagged histone H3.3 in live cells, confirming target engagement.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc-BRPF1 and HaloTag-Histone H3.3

  • Transfection reagent

  • Phenol red-free DMEM with 4% FBS

  • NanoBRET™ 618 fluorescent ligand (Promega)

  • GSK6853 and this compound (dissolved in DMSO)

  • White, 96-well assay plates

Protocol:

  • Co-transfect HEK293 cells with NanoLuc-BRPF1 and HaloTag-Histone H3.3 expression vectors.

  • After 20-24 hours, harvest and resuspend the cells in phenol red-free DMEM.

  • Add the NanoBRET™ 618 fluorescent ligand to a final concentration of 100 nM.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Add serial dilutions of GSK6853, this compound, or DMSO (vehicle control) to the wells.

  • Incubate at 37°C for 2 hours.

  • Measure the NanoBRET™ signal using a plate reader equipped with appropriate filters for NanoLuc emission (460 nm) and HaloTag-ligand emission (618 nm).

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ values.

Expected Outcome: GSK6853 will show a potent, dose-dependent decrease in the BRET signal (IC₅₀ ~20 nM), indicating displacement of BRPF1 from histones. This compound will show a significantly weaker or no effect at comparable concentrations.[12]

Western Blot Analysis of Downstream Signaling

This protocol is designed to assess the effect of BRPF1 inhibition on the expression and phosphorylation of downstream target proteins, such as those in the JAK2/STAT3 pathway in non-small cell lung cancer (NSCLC) cells.[16][17]

Materials:

  • NSCLC cell line (e.g., A549)

  • GSK6853 and this compound (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-CCNA2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with GSK6853 (e.g., 1 µM), this compound (e.g., 1 µM), or DMSO for the desired time (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: Treatment with GSK6853 should lead to a decrease in the levels of p-JAK2, p-STAT3, and CCNA2. In contrast, treatment with this compound or the vehicle control should not significantly affect the levels of these proteins.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the investigation of changes in histone acetylation at specific gene promoters regulated by BRPF1-containing HAT complexes.

Materials:

  • Cells of interest

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • ChIP lysis and wash buffers

  • Antibody against a specific histone acetylation mark (e.g., H3K14ac) or against BRPF1

  • Protein A/G magnetic beads

  • Reagents for reverse cross-linking and DNA purification

  • Primers for qPCR targeting a specific gene promoter and a negative control region

Protocol:

  • Treat cells with GSK6853, this compound, or vehicle for a specified time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight with an antibody against the histone mark of interest or BRPF1.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters.

Expected Outcome: GSK6853 treatment should result in a decreased enrichment of the specific histone acetylation mark (or BRPF1 itself) at the target gene promoter compared to the vehicle control. This compound treatment should show no significant difference from the vehicle control.

Data Presentation and Interpretation

Quantitative data from the experiments described above should be presented in a clear and structured format to facilitate comparison between the different treatment groups.

Table 3: Example Data from a Cellular Proliferation Assay (e.g., CCK-8)

Treatment (1 µM)Cell Viability (% of Control)
Vehicle (DMSO) 100 ± 5.2
GSK6853 45 ± 3.8
This compound 98 ± 4.5

Table 4: Example Data from a ChIP-qPCR Experiment

Treatment (1 µM)Fold Enrichment of H3K14ac at Target Promoter (vs. Input)
Vehicle (DMSO) 12.5 ± 1.1
GSK6853 3.2 ± 0.5
This compound 11.9 ± 1.3

The consistent observation of a significant biological effect with GSK6853, coupled with the lack of a similar effect with this compound at the same concentration, provides strong evidence that the observed phenomenon is a direct consequence of BRPF1 bromodomain inhibition.

Conclusion

References

The Role of GSK9311 Hydrochloride in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK9311 hydrochloride is a crucial chemical tool for the study of epigenetics, specifically in the context of histone acetylation and gene regulation. While its direct biological activity is limited, its primary role as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853, is indispensable for rigorous scientific inquiry. This technical guide provides an in-depth overview of this compound, its mechanism of action, its relationship to BRPF1-mediated signaling, and detailed protocols for its use in key experimental assays.

Introduction to BRPF1 and its Role in Epigenetics

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key mechanism in this regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The acetylation of lysine residues on histone tails is a dynamic and critical mark that is generally associated with a more open chromatin structure and transcriptional activation.

This process is mediated by two opposing classes of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The "readers" of these acetylation marks are proteins containing a specialized module known as a bromodomain. Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) is a scaffolding protein that plays a pivotal role in the assembly and function of several MYST family histone acetyltransferase (HAT) complexes, including the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes. By recruiting these HATs to specific chromatin loci, BRPF1 is instrumental in the acetylation of histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac), leading to the transcriptional activation of target genes. Dysregulation of BRPF1-containing complexes has been implicated in various diseases, including cancer and neurodevelopmental disorders.

This compound: A Negative Control for a Potent BRPF1 Inhibitor

This compound is a close structural analog of GSK6853, a highly potent and selective inhibitor of the BRPF1 bromodomain.[1][2] GSK9311 was specifically designed and synthesized to serve as a negative control in experiments investigating the effects of BRPF1 inhibition by GSK6853.[1] The use of such a control is critical to ensure that any observed cellular or molecular effects are due to the specific inhibition of BRPF1 and not to off-target effects of the chemical scaffold.[3]

Mechanism of Action

Like GSK6853, this compound targets the acetyl-lysine binding pocket of the BRPF1 bromodomain. However, due to a key structural modification—the alkylation of the 5-amide group—its affinity for BRPF1 is significantly reduced.[1] This results in a compound with substantially lower inhibitory activity against BRPF1, making it an ideal negative control.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active counterpart, GSK6853.

CompoundTargetAssay TypepIC50IC50Reference
This compoundBRPF1TR-FRET6.01000 nM[1]
This compoundBRPF2TR-FRET4.350118 nM[1]
GSK6853BRPF1TR-FRET8.17.9 nM[4]
CompoundTargetAssay TypepIC50IC50Reference
This compoundNanoLuc-BRPF1 & H3.3-HaloTagNanoBRET™ Cellular Assay5.43.7 µM[1]
GSK6853NanoLuc-BRPF1 & H3.3-HaloTagNanoBRET™ Cellular Assay7.720 nM[1]

BRPF1-Mediated Signaling Pathways

BRPF1 acts as a scaffold for the MOZ/MORF HAT complexes, which play a crucial role in regulating gene expression. Inhibition of the BRPF1 bromodomain by potent inhibitors like GSK6853 disrupts this process, leading to downstream effects on various signaling pathways. This compound, being a weak inhibitor, is not expected to significantly perturb these pathways and thus serves to validate that the effects of GSK6853 are on-target.

BRPF1_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_downstream_effects Downstream Effects GSK6853 GSK6853 (Active Inhibitor) BRPF1 BRPF1 Bromodomain GSK6853->BRPF1 Inhibits GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Weakly Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolds Histone_Acetylation Histone H3 Acetylation (H3K14ac, H3K23ac) MOZ_MORF->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription JAK2_STAT3 JAK2/STAT3 Pathway Gene_Transcription->JAK2_STAT3 Cell_Cycle Cell Cycle Progression (e.g., CCNA2) Gene_Transcription->Cell_Cycle Oncogenes Oncogene Expression (e.g., E2F2, EZH2) Gene_Transcription->Oncogenes

Caption: BRPF1 signaling pathway and points of intervention.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a negative control.

NanoBRET™ Cellular Target Engagement Assay

This assay is used to quantify the binding of a compound to a target protein in live cells.

NanoBRET_Workflow start Start: HEK293 cells transfect Transfect with NanoLuc-BRPF1 and HaloTag-Histone H3.3 plasmids start->transfect seed Seed cells into 96-well plate transfect->seed add_compounds Add GSK9311 HCl (or GSK6853) at various concentrations seed->add_compounds add_tracer Add HaloTag-NanoBRET 618 Ligand (Tracer) add_compounds->add_tracer incubate Incubate at 37°C, 5% CO2 add_tracer->incubate add_substrate Add NanoBRET Nano-Glo Substrate incubate->add_substrate read Measure luminescence (460nm) and fluorescence (618nm) add_substrate->read analyze Calculate BRET ratio and determine IC50 values read->analyze end_node End: Comparative Potency Data analyze->end_node

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect cells with plasmids encoding for NanoLuc-BRPF1 and HaloTag-Histone H3.3 using a suitable transfection reagent.

  • Assay Preparation:

    • 24 hours post-transfection, harvest and seed the cells into 96-well white-bottom plates.

    • Prepare serial dilutions of this compound and GSK6853 in Opti-MEM. A typical concentration range for GSK9311 would be from 100 µM down to 1 nM, while for GSK6853, it would be from 10 µM down to 0.1 nM.

  • Compound and Tracer Addition:

    • Add the diluted compounds to the respective wells.

    • Add the HaloTag-NanoBRET 618 Ligand (tracer) to all wells at a final concentration determined by a pre-run tracer titration experiment.

  • Incubation and Detection:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to all wells.

  • Data Acquisition and Analysis:

    • Immediately read the plate on a luminometer equipped with filters for NanoLuc emission (460 nm) and the tracer's emission (618 nm).

    • Calculate the BRET ratio (618nm emission / 460nm emission).

    • Plot the BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 values.

Western Blot for Histone Acetylation

This protocol is designed to assess the effect of BRPF1 inhibition on global levels of specific histone acetylation marks.

Methodology:

  • Cell Treatment and Lysate Preparation:

    • Seed a suitable cell line (e.g., a cancer cell line known to be sensitive to BRPF1 inhibition) in 6-well plates.

    • Treat the cells with this compound (e.g., 10 µM) and GSK6853 (e.g., 1 µM) for 24-48 hours. Include a vehicle (DMSO) control.

    • Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

    • Quantify the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against H3K14ac, H3K23ac, and total Histone H3 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the acetylation mark signals to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by qPCR or sequencing (ChIP-seq) can be used to determine the effect of BRPF1 inhibition on the localization of the MOZ/MORF complex and the levels of histone acetylation at specific gene promoters.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound, GSK6853, and a vehicle control as described for the western blot.

    • Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonically shear the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with antibodies against BRPF1, H3K14ac, or a non-specific IgG control.

    • Capture the antibody-chromatin complexes with protein A/G beads.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • For ChIP-qPCR, perform quantitative PCR using primers for the promoter regions of known BRPF1 target genes (e.g., E2F2, EZH2).

    • For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing.

Conclusion

This compound is an essential tool for the rigorous investigation of BRPF1-mediated epigenetic regulation. Its use as a negative control allows researchers to confidently attribute the effects of its potent analogue, GSK6853, to the specific inhibition of the BRPF1 bromodomain. By understanding the signaling pathways in which BRPF1 is involved and by employing the detailed experimental protocols provided in this guide, scientists and drug development professionals can effectively dissect the role of BRPF1 in health and disease, paving the way for the development of novel epigenetic therapies.

References

An In-Depth Technical Guide to the Target Profile and Selectivity of GSK9311 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and selectivity of GSK9311 hydrochloride. This compound is a crucial chemical tool for researchers studying the biological functions of bromodomains, particularly in the context of epigenetic regulation. It serves as a less active analogue and negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1][2][3] The proper use of GSK9311 alongside its active counterpart is essential for attributing observed biological effects specifically to the inhibition of the BRPF1 bromodomain.

Core Target Profile

This compound is an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of bromodomains.[2][3] Its primary targets are BRPF1 and BRPF2, with significantly lower potency compared to its structural analogue, GSK6853. This reduced activity is by design, allowing it to be used as a negative control in experimental settings.[1][4] The inhibitory activities of GSK9311 and the context provided by its active analogue, GSK6853, are summarized in the table below.

Compound Target pIC50 Assay Type Reference
GSK9311BRPF16.0TR-FRET[2][3]
BRPF24.3TR-FRET[2][3]
GSK6853BRPF18.1TR-FRET[5][6]
BRPF25.1TR-FRET[6]
BRPF34.8TR-FRET[6]

Selectivity Profile

The selectivity of GSK9311 is best understood in the context of its highly selective counterpart, GSK6853. GSK6853 has been extensively profiled against a wide range of bromodomains and other protein targets, demonstrating remarkable selectivity for BRPF1. Given that GSK9311 is a closely related, but significantly less potent, analogue, it is expected to have a very clean off-target profile at concentrations where GSK6853 would be active.

The selectivity of GSK6853 was comprehensively evaluated using the BROMOscan® platform, which assesses binding to a large panel of bromodomains. GSK6853 demonstrated over 1600-fold selectivity for BRPF1 over all other bromodomains tested.[5][7][8]

Compound Target Family Selectivity Highlights Assay Platform Reference
GSK6853Bromodomains>1600-fold selective for BRPF1 over a panel of 34 other bromodomains, including the BET family.BROMOscan®[1]
GSK9311BromodomainsAs a much less active analogue of GSK6853, it is not expected to show significant activity against other bromodomains at relevant concentrations.Inferred from GSK6853 data[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK9311 and GSK6853.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to determine the inhibitory potency (pIC50) of compounds against BRPF bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and the bromodomain. The bromodomain is fused to a GST tag and the histone peptide is biotinylated. Detection is achieved using a Europium-labeled anti-GST antibody (donor) and Streptavidin-labeled Allophycocyanin (APC) (acceptor). When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagents:

    • GST-tagged BRPF bromodomain protein (BRPF1, BRPF2, or BRPF3).

    • Biotinylated histone H3 or H4 peptide containing an acetylated lysine residue.

    • Europium (Eu3+)-labeled anti-GST antibody.

    • Streptavidin-conjugated Allophycocyanin (APC).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Test compounds (GSK9311, GSK6853) serially diluted in DMSO.

  • Procedure:

    • Add test compounds to a 384-well low-volume microplate.

    • Add a mixture of the GST-tagged bromodomain and the biotinylated histone peptide to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Add a mixture of the Eu3+-labeled anti-GST antibody and Streptavidin-APC.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu3+).

  • Data Analysis:

    • The ratio of the acceptor (665 nm) to donor (620 nm) fluorescence is calculated.

    • The data is normalized to high (no inhibitor) and low (no bromodomain) controls.

    • IC50 values are determined by fitting the data to a four-parameter logistic equation. pIC50 is calculated as -log(IC50).

BROMOscan® Bromodomain Binding Assay

This assay was used to assess the selectivity of GSK6853 across a broad panel of human bromodomains.

Principle: The BROMOscan® assay is a competitive binding assay that measures the ability of a test compound to displace a reference ligand from a bromodomain-tagged DNA construct. The amount of bromodomain bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.

Methodology:

  • Reagents:

    • A panel of human bromodomains individually tagged with a unique DNA identifier.

    • An immobilized, proprietary reference ligand for each bromodomain.

    • Test compound (GSK6853).

  • Procedure:

    • The bromodomain-DNA construct is incubated with the immobilized ligand in the presence of the test compound.

    • After an incubation period, unbound proteins are washed away.

    • The amount of bound bromodomain is determined by qPCR of the associated DNA tag.

  • Data Analysis:

    • The results are typically reported as the percentage of the bromodomain that is bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

    • These values are used to determine the dissociation constant (Kd) or the percentage of control binding at a given compound concentration.

Signaling Pathways and Experimental Workflows

BRPF1 Signaling Pathway

BRPF1 is a scaffolding protein that is a key component of the MOZ (monocytic leukemic zinc-finger protein) and MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes.[9][10][11] These complexes play a crucial role in the acetylation of histones, particularly H3, which is an important epigenetic modification associated with transcriptional activation.[12][13] The bromodomain of BRPF1 recognizes acetylated lysine residues on histones, thereby tethering the HAT complex to specific chromatin regions.[14]

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail HAT_activity Histone Acetylation Histone->HAT_activity Substrate Ac_Histone Acetylated Histone Tail BRPF1 BRPF1 Ac_Histone->BRPF1 Recognition by Bromodomain Transcription Gene Transcription Ac_Histone->Transcription Activation MOZ_MORF MOZ/MORF HAT Complex (contains BRPF1, KAT6A/B, etc.) BRPF1->MOZ_MORF Scaffolding MOZ_MORF->HAT_activity Catalysis HAT_activity->Ac_Histone Product caption BRPF1-mediated Histone Acetylation and Transcription

Caption: BRPF1-mediated Histone Acetylation and Transcription.

Experimental Workflow for Characterizing GSK9311

The characterization of a chemical probe and its negative control follows a logical progression from initial biochemical assays to more complex cellular and in vivo models. The workflow below illustrates the key steps in this process.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Characterization Primary_Screen Primary Screen (e.g., TR-FRET) Hit_ID Hit Identification (GSK6853) Primary_Screen->Hit_ID Lead_Op Lead Optimization Hit_ID->Lead_Op Probe_Select Probe Selection (GSK6853) Lead_Op->Probe_Select Neg_Control_Design Negative Control Design (GSK9311) Probe_Select->Neg_Control_Design Selectivity_Screen Selectivity Screening (e.g., BROMOscan®) Probe_Select->Selectivity_Screen Neg_Control_Design->Selectivity_Screen Cell_Perm Cellular Permeability Assay Selectivity_Screen->Cell_Perm Target_Engage Target Engagement Assay (e.g., NanoBRET) Cell_Perm->Target_Engage Phenotypic_Assay Phenotypic Assay Target_Engage->Phenotypic_Assay Neg_Control_Val Negative Control Validation Phenotypic_Assay->Neg_Control_Val PK_PD Pharmacokinetics/ Pharmacodynamics Neg_Control_Val->PK_PD Efficacy_Studies Efficacy Studies PK_PD->Efficacy_Studies caption Workflow for Chemical Probe and Negative Control Characterization

Caption: Workflow for Chemical Probe and Negative Control Characterization.

References

An In-depth Technical Guide to GSK9311 Hydrochloride: A Core Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical compound utilized in biomedical research primarily as a negative control for its structurally related and potent counterpart, GSK6853, a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1][2] Understanding the basic properties of this compound is crucial for the accurate interpretation of experimental results when investigating the biological roles of BRPF1 and the effects of its inhibition. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical characteristics, mechanism of action, and detailed experimental protocols for its characterization.

Core Properties and Data Presentation

This compound is characterized by its specific chemical and physical properties, which are essential for its use in experimental settings.

Chemical and Physical Properties
PropertyValueReference
Chemical Name N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride[2]
Molecular Formula C24H31N5O3.HCl[3]
Molecular Weight 474.0 g/mol [3]
CAS Number 2253733-09-2[3]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in water and DMSO[3]
Storage Store at +4°C[3]
Biological Activity

This compound functions as an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of bromodomains, with significantly lower potency compared to its active analog, GSK6853.[1] Its primary utility in research is to serve as a negative control to ensure that the observed biological effects of GSK6853 are due to the specific inhibition of BRPF1 and not to off-target effects of the chemical scaffold.[1]

TargetpIC50Reference
BRPF1 6.0[1]
BRPF2 4.3[1]

Mechanism of Action and Signaling Pathway

This compound, like its active analog, targets the bromodomain of BRPF proteins. Bromodomains are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification in epigenetic regulation.

BRPF1 is a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, particularly the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes.[4] By binding to acetylated histones, BRPF1 recruits these HAT complexes to specific chromatin regions, leading to the acetylation of other histone residues, such as H3K14 and H3K23.[4] This histone acetylation typically results in a more open chromatin structure, facilitating gene transcription.[4]

By inhibiting the BRPF1 bromodomain, compounds like GSK6853 prevent the recruitment of the HAT complex to chromatin, thereby inhibiting gene expression. This compound, being a much weaker inhibitor, is not expected to significantly impact this pathway at concentrations where GSK6853 is active, thus serving as an ideal negative control.

BRPF1_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibition Histone Histone Tail AcLys Acetylated Lysine Histone->AcLys HATs Gene Target Gene Histone->Gene Chromatin Remodeling BRPF1 BRPF1 Bromodomain AcLys->BRPF1 Recognition & Binding HAT_complex MOZ/MORF HAT Complex BRPF1->HAT_complex Scaffolding HAT_complex->Histone Further Acetylation (e.g., H3K14, H3K23) Transcription Transcription Gene->Transcription Activation GSK9311 GSK9311 HCl (Negative Control) GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibition

Caption: BRPF1-mediated histone acetylation and its inhibition.

Experimental Protocols

Detailed methodologies are essential for the rigorous evaluation of this compound and its active counterparts.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the binding affinity of inhibitors to the BRPF1 bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged BRPF1 bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (APC) acts as the acceptor. When the BRPF1-histone peptide interaction occurs, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute GST-BRPF1 bromodomain, biotinylated histone H4 acetyl-lysine 8 peptide, Europium-anti-GST antibody, and Streptavidin-APC to their final concentrations in the assay buffer.

    • Prepare a serial dilution of this compound and the active compound (GSK6853) in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the wells.

    • Add 4 µL of a mixture of GST-BRPF1 and biotinylated histone peptide.

    • Add 4 µL of a mixture of Europium-anti-GST antibody and Streptavidin-APC.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET-compatible plate reader with a 320 nm excitation.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor emission / Donor emission).

    • Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.

TR_FRET_Workflow cluster_0 Assay Components cluster_1 Detection Reagents cluster_2 Assay Principle BRPF1 GST-BRPF1 Interaction BRPF1-Histone Interaction BRPF1->Interaction Histone Biotin-Histone Peptide Histone->Interaction Inhibitor GSK9311 HCl / GSK6853 No_Interaction Interaction Disrupted Inhibitor->No_Interaction Donor Eu-anti-GST (Donor) FRET High FRET Signal Donor->FRET Energy Transfer Acceptor SA-APC (Acceptor) Acceptor->FRET Interaction->Donor Interaction->Acceptor Interaction->No_Interaction Inhibition No_FRET Low FRET Signal No_Interaction->No_FRET Data_Analysis Calculate pIC50 FRET->Data_Analysis Measurement No_FRET->Data_Analysis Measurement

Caption: Workflow for the BRPF1 TR-FRET biochemical assay.
Cellular Assay: NanoBRET™ Target Engagement

This assay measures the ability of a compound to engage with its target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRPF1 (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (the energy acceptor). Compound binding to the BRPF1 bromodomain displaces the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation:

    • Co-transfect HEK293 cells with a vector expressing NanoLuc®-BRPF1 fusion protein and a vector for a HaloTag®-histone H3.3 fusion protein (to anchor the complex in the nucleus).

    • Culture the transfected cells for 24 hours.

  • Assay Procedure (96-well plate format):

    • Harvest and resuspend the transfected cells in Opti-MEM.

    • Add the cell suspension to the wells of a white-bottom 96-well plate.

    • Add the NanoBRET™ tracer to all wells.

    • Add serial dilutions of this compound or the test compound.

    • Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.

  • Data Acquisition:

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Plot the BRET ratio against the log of the compound concentration and fit the data to determine the cellular IC50.

Cell-Based Functional Assays

To assess the functional consequences of BRPF1 inhibition, various cell-based assays can be employed, using this compound as a negative control.

  • Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT): Measures the metabolic activity of cells as an indicator of cell viability and proliferation. Cells are treated with the compounds for a defined period, and then the respective reagent is added. The absorbance is measured to determine the effect on cell growth.

  • Colony Formation Assay: Assesses the long-term proliferative capacity of single cells. Cells are seeded at a low density, treated with the compounds, and allowed to grow for 1-2 weeks. The resulting colonies are stained and counted.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): Detects programmed cell death. Cells are treated with the compounds and then stained with Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells). The stained cells are analyzed by flow cytometry.

Synthesis

Conclusion

This compound is an indispensable tool for researchers studying the epigenetic reader protein BRPF1. Its well-characterized, weak inhibitory activity makes it an ideal negative control for its potent analog, GSK6853. This technical guide provides the core information necessary for the effective use and interpretation of experimental data involving this compound, from its basic chemical properties to detailed protocols for its biochemical and cellular characterization. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of its mechanism of action and evaluation methods, aiding in the design and execution of robust scientific investigations into the role of BRPF1 in health and disease.

References

Methodological & Application

Application Notes and Protocols for GSK9311 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical probe that serves as a crucial negative control for its potent and selective analogue, GSK6853, an inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain.[1][2] BRPF1 is a scaffolding protein essential for the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a significant role in transcriptional regulation through histone acetylation.[3][4] The inhibition of BRPF1 by GSK6853 has been shown to impact cell proliferation, cell cycle progression, and apoptosis in various cancer cell lines.[5] Given its structural similarity but significantly reduced activity towards BRPF1 and BRPF2, this compound is an indispensable tool for researchers to validate that the observed cellular effects of GSK6853 are specifically due to the inhibition of the BRPF bromodomains and not off-target effects of the chemical scaffold.

Data Presentation

The following tables summarize the inhibitory activities of this compound and its active analogue GSK6853 against BRPF bromodomains.

Table 1: In Vitro Inhibitory Activity of this compound and GSK6853

CompoundTargetpIC50
This compoundBRPF16.0[1]
BRPF24.3[1]
GSK6853BRPF18.1[6]
BRPF25.1[6]
BRPF34.8[6]
BRD4 BD14.7[6]
BRD4 BD2<4.3[6]

Table 2: Cellular Activity of GSK6853

Assay TypeCell LineParameterValue
NanoBRET™ Cellular Target EngagementHEK293 (transfected)Cellular IC5020 nM[7]
Chemoproteomic Competition BindingHUT-78pIC50 (endogenous BRPF1)8.6[7][8]

Signaling Pathway

The BRPF1 protein is a critical component of the MOZ/MORF histone acetyltransferase (HAT) complex. This complex acetylates histone tails, leading to a more open chromatin structure and facilitating the transcription of target genes. The inhibition of the BRPF1 bromodomain by GSK6853 disrupts this process. In non-small cell lung cancer (NSCLC) cells, this has been shown to suppress the JAK2/STAT3 signaling pathway, leading to the downregulation of Cyclin A2 (CCNA2), a key regulator of cell cycle progression.[5] This ultimately results in G0/G1 cell cycle arrest and apoptosis.[5]

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Promotes BRPF1 BRPF1 MOZ/MORF HAT Complex MOZ/MORF HAT Complex BRPF1->MOZ/MORF HAT Complex Scaffolds MOZ/MORF HAT Complex->Acetylated Histones Acetylation JAK2_STAT3_mRNA JAK2/STAT3 mRNA Gene Transcription->JAK2_STAT3_mRNA CCNA2_mRNA CCNA2 mRNA Gene Transcription->CCNA2_mRNA JAK2_STAT3_Protein JAK2/STAT3 JAK2_STAT3_mRNA->JAK2_STAT3_Protein Translation CCNA2_Protein Cyclin A2 CCNA2_mRNA->CCNA2_Protein Translation JAK2_STAT3_Protein->CCNA2_Protein Activates Cell_Cycle_Progression Cell_Cycle_Progression CCNA2_Protein->Cell_Cycle_Progression Promotes GSK6853 GSK6853 GSK6853->BRPF1 Inhibits GSK9311_HCl GSK9311 HCl (Negative Control) Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibits

Caption: BRPF1 Signaling Pathway and Inhibition by GSK6853.

Experimental Protocols

The following are generalized protocols for cellular assays where this compound would be used as a negative control alongside the active inhibitor, GSK6853. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in DMSO.[5] Store at -20°C or -80°C for long-term storage.

  • GSK6853: Prepare a 10 mM stock solution in DMSO.[5] Store at -20°C or -80°C for long-term storage.[9]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in appropriate culture plates Adherence Allow cells to adhere (e.g., 24 hours) Cell_Seeding->Adherence Prepare_Compounds Prepare serial dilutions of GSK6853 and GSK9311 HCl Adherence->Prepare_Compounds Treat_Cells Treat cells with compounds (including DMSO vehicle control) Prepare_Compounds->Treat_Cells Incubation Incubate for desired time (e.g., 24, 48, 72 hours) Treat_Cells->Incubation Assay_Selection Select and perform assay (e.g., Proliferation, Apoptosis, Western Blot) Incubation->Assay_Selection Data_Acquisition Acquire data from assay Assay_Selection->Data_Acquisition Normalization Normalize data to vehicle control Data_Acquisition->Normalization Comparison Compare effects of GSK6853 to GSK9311 HCl Normalization->Comparison

Caption: General experimental workflow for using GSK9311 HCl as a negative control.

Cell Proliferation Assay (e.g., CCK-8)

This protocol is adapted for assessing the anti-proliferative effects of GSK6853, with this compound as a negative control.[5]

  • Cell Seeding: Seed cells (e.g., A549, H1975) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate plates for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of GSK6853 and this compound in culture medium. A suggested concentration range for GSK6853 is 0-100 µM.[5] Use the same concentration range for this compound.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective treatments.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compare the dose-response curves of GSK6853 and this compound.

Colony Formation Assay

This assay assesses the long-term effect of the compounds on cell survival and proliferation.[5]

  • Treatment: Treat cells in 6-well plates with increasing concentrations of GSK6853 and this compound (e.g., 0, 25, 50, 100 µM) for 24-48 hours.[5]

  • Cell Seeding: Harvest the cells and seed a low number (e.g., 500 cells/well) into new 6-well plates with fresh medium.

  • Incubation: Incubate for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the colonies with PBS.

    • Fix with 4% paraformaldehyde for 30-60 minutes.

    • Stain with 0.1% crystal violet for 15 minutes.

  • Analysis: Wash the plates, air dry, and count the number of colonies (typically >50 cells).

Apoptosis Assay (e.g., Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by GSK6853.[5]

  • Cell Seeding: Seed cells in 6-well plates.

  • Treatment: Treat cells with GSK6853 and this compound at various concentrations (e.g., 0, 25, 50, 100 µM) for 24 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Western Blotting for Pathway Analysis

This protocol can be used to validate the downstream effects of BRPF1 inhibition on signaling pathways like JAK2/STAT3.[5]

  • Treatment and Lysis: Treat cells as described in the apoptosis assay. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-JAK2, anti-p-STAT3, anti-STAT3, anti-CCNA2, anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare protein levels in GSK6853-treated cells to those treated with this compound and the vehicle control.

Conclusion

This compound is an essential negative control for studies involving the BRPF1 inhibitor GSK6853. Its use is critical to ensure that the observed biological effects are a direct consequence of BRPF1 bromodomain inhibition. The protocols provided herein offer a framework for incorporating this compound into various cellular assays to rigorously validate on-target activity.

References

Application Notes and Protocols for the Use of GSK2982772, a RIPK1 Inhibitor, in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "GSK9311 hydrochloride" as specified in the topic is not readily identifiable in the scientific literature. Therefore, these application notes are based on a well-characterized, potent, and selective RIPK1 inhibitor, GSK2982772 , which is relevant for studying the impact of RIPK1 inhibition on gene expression.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2] GSK2982772 is a first-in-class, potent, and selective RIPK1 kinase inhibitor that has been investigated as a therapeutic agent for these conditions.[1] By inhibiting the kinase activity of RIPK1, GSK2982772 serves as a valuable tool for elucidating the downstream signaling pathways and gene expression profiles regulated by this kinase.

Mechanism of Action

GSK2982772 functions as an ATP-competitive inhibitor of RIPK1.[3] The kinase activity of RIPK1 is essential for the activation of downstream signaling cascades, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[4] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[5] Within this complex, RIPK1 undergoes autophosphorylation and, in turn, phosphorylates downstream targets, leading to the activation of the IKK complex.[4] The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation.[6] This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.[6] GSK2982772, by inhibiting RIPK1 kinase activity, prevents the activation of the IKK complex and subsequent NF-κB-mediated gene expression.[7]

Data Presentation: In Vitro Activity of GSK2982772

The inhibitory activity of GSK2982772 on RIPK1 and its downstream effects on gene and protein expression have been quantified in various cellular assays.

ParameterSpeciesAssayIC50 ValueReference
RIPK1 Inhibition HumanFluorescence Polarization (FP) Binding Assay16 nM[3]
MonkeyFluorescence Polarization (FP) Binding Assay20 nM[3]
Cytokine mRNA Expression HumanTNF-stimulated Cellular Assay0.5 nM (for MIP-1β mRNA)[1]
Cytokine Protein Production HumanWhole Blood Stimulation Assay2 nM (for MIP-1β)[1]
HumanUlcerative Colitis Explant TissueConcentration-dependent reduction of IL-1β and IL-6[3]

Experimental Protocols

Protocol 1: In Vitro Analysis of GSK2982772 on NF-κB Target Gene Expression

This protocol describes a general method for treating a human cell line (e.g., HT-29) with GSK2982772 and subsequently analyzing the expression of NF-κB target genes using quantitative PCR (qPCR).

Materials and Reagents:

  • GSK2982772

  • Dimethyl sulfoxide (DMSO)

  • Human cell line (e.g., HT-29, human colorectal adenocarcinoma cells)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Recombinant human TNF-α

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL6, IL8, CCL5) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Preparation of GSK2982772 Stock Solution:

    • Prepare a 10 mM stock solution of GSK2982772 in DMSO.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Plating:

    • Culture HT-29 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare working solutions of GSK2982772 by diluting the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 nM.

    • Include a vehicle control (DMSO at the same final concentration as the highest GSK2982772 concentration, typically ≤ 0.1%).

    • Pre-treat the cells with the different concentrations of GSK2982772 or vehicle for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a predetermined time (e.g., 4-6 hours for gene expression analysis). Include an unstimulated control group.

  • RNA Extraction and Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

    • Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing the treated groups to the vehicle-treated, TNF-α stimulated group.

Mandatory Visualizations

RIPK1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 IKK_complex IKK Complex RIPK1->IKK_complex Activates GSK2982772 GSK2982772 GSK2982772->RIPK1 Inhibits IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: RIPK1-mediated NF-κB signaling pathway and inhibition by GSK2982772.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HT-29) Plating 2. Plate Cells (6-well plates) Cell_Culture->Plating Pre_treatment 3. Pre-treat with GSK2982772 or Vehicle Plating->Pre_treatment Stimulation 4. Stimulate with TNF-α Pre_treatment->Stimulation RNA_Extraction 5. Total RNA Extraction Stimulation->RNA_Extraction cDNA_Synthesis 6. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 7. qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis (2^-ΔΔCt) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis using a RIPK1 inhibitor.

References

Application Notes and Protocols: GSK9311 Hydrochloride in Protein-Protein Interaction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK9311 hydrochloride in protein-protein interaction (PPI) assays. As a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853, this compound serves as an essential negative control to validate the specificity of experimental results.

Introduction to BRPF1 and its Role in Protein-Protein Interactions

Bromodomain and PHD finger-containing protein 1 (BRPF1) is a critical scaffolding protein that plays a central role in the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ (MYST3) and MORF (MYST4) complexes.[1][2] These complexes are key regulators of chromatin structure and gene expression. The bromodomain of BRPF1 is a "reader" domain that specifically recognizes and binds to acetylated lysine residues on histone tails, a crucial protein-protein interaction for tethering the HAT complex to specific chromatin loci.[3][4] This targeted acetylation of histones leads to a more open chromatin structure, facilitating gene transcription. BRPF1's bromodomain shows a binding preference for several acetylated histone marks, including H2AK5ac, H4K12ac, and H3K14ac.[3][4][5]

This compound is a valuable tool for studying the biological consequences of BRPF1 bromodomain inhibition. By serving as a negative control for more potent inhibitors like GSK6853, it allows researchers to distinguish between specific effects of BRPF1 inhibition and any off-target or non-specific effects of the chemical scaffold.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound against BRPF family bromodomains. This data is crucial for designing experiments and interpreting results when using GSK9311 as a negative control.

CompoundTargetpIC50Reference
This compoundBRPF16.0--INVALID-LINK--
This compoundBRPF24.3--INVALID-LINK--

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway involving BRPF1 and a general experimental workflow for a protein-protein interaction assay using this compound.

BRPF1-Mediated Chromatin Remodeling Pathway cluster_0 HAT Complex Assembly cluster_1 Chromatin Interaction cluster_2 Gene Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 scaffolds MEAF6 MEAF6 BRPF1->MEAF6 scaffolds HAT_Complex Assembled HAT Complex Histone Acetylated Histone Tail (e.g., H3K14ac) BRPF1_Bromodomain BRPF1 Bromodomain BRPF1_Bromodomain->Histone binds to Chromatin Chromatin HAT_Complex->Chromatin recruited to Gene_Transcription Gene Transcription Chromatin->Gene_Transcription leads to GSK6853 GSK6853 (Inhibitor) GSK6853->BRPF1_Bromodomain inhibits binding GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1_Bromodomain does not significantly inhibit

Caption: BRPF1 signaling pathway and points of intervention.

PPI Assay Workflow with GSK9311 HCl cluster_0 Assay Preparation cluster_1 Experimental Setup cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: - BRPF1 Bromodomain - Acetylated Histone Peptide - Assay Buffer Plate Dispense Reagents and Compounds into Assay Plate Reagents->Plate Compounds Prepare Compounds: - GSK6853 (Inhibitor) - GSK9311 HCl (Control) - DMSO (Vehicle) Compounds->Plate Incubate Incubate to allow binding/inhibition Plate->Incubate Add_Detection Add Detection Reagents (e.g., AlphaScreen Beads, TR-FRET antibodies) Incubate->Add_Detection Read_Plate Read Plate on Appropriate Reader Add_Detection->Read_Plate Analyze Analyze Data: - Calculate IC50 for GSK6853 - Confirm lack of activity for GSK9311 Read_Plate->Analyze Conclusion Draw Conclusions on BRPF1 Inhibition Analyze->Conclusion

Caption: General workflow for a PPI assay using GSK9311 HCl.

Experimental Protocols

The following are detailed protocols for common PPI assays that can be adapted to study the interaction between the BRPF1 bromodomain and acetylated histones, using this compound as a negative control.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay measures the interaction between two molecules brought into close proximity.

Materials:

  • Recombinant GST-tagged BRPF1 bromodomain

  • Biotinylated acetylated histone peptide (e.g., Biotin-H3K14ac)

  • This compound

  • GSK6853 (positive control inhibitor)

  • AlphaScreen™ Glutathione (GSH) Acceptor beads

  • AlphaScreen™ Streptavidin Donor beads

  • AlphaLISA® assay buffer

  • 384-well white opaque microplates

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and GSK6853 in DMSO. A final assay concentration for GSK9311 HCl should be in the range where GSK6853 shows significant inhibition (e.g., 10 µM).

    • Dilute GST-BRPF1 and Biotin-H3K14ac peptide in assay buffer to the desired final concentrations. Optimal concentrations should be determined empirically through titration experiments.

  • Assay Procedure:

    • Add 2.5 µL of 4x GST-BRPF1 to each well of a 384-well plate.

    • Add 2.5 µL of 4x Biotin-H3K14ac peptide to each well.

    • Add 1 µL of the compound dilutions (GSK9311 HCl, GSK6853, or DMSO vehicle).

    • Incubate at room temperature for 30 minutes with gentle shaking.

    • Prepare a 1:1 mixture of GSH Acceptor beads and Streptavidin Donor beads in the dark.

    • Add 5 µL of the bead mixture to each well.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal generated is proportional to the extent of the PPI.

    • Plot the signal against the log of the inhibitor concentration.

    • Confirm that this compound does not significantly reduce the AlphaScreen signal at concentrations where GSK6853 shows potent inhibition.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore.

Materials:

  • Recombinant His-tagged BRPF1 bromodomain

  • Biotinylated acetylated histone peptide (e.g., Biotin-H4K12ac)

  • This compound

  • GSK6853 (positive control inhibitor)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor)

  • TR-FRET assay buffer

  • 384-well black, low-volume microplates

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and GSK6853 in DMSO.

    • Dilute His-BRPF1, Biotin-H4K12ac peptide, Europium-anti-His antibody, and Streptavidin-APC in assay buffer to their optimal final concentrations (determined by titration).

  • Assay Procedure:

    • Add 5 µL of 2x His-BRPF1 to each well.

    • Add 1 µL of the compound dilutions.

    • Add 5 µL of a 2x mixture of Biotin-H4K12ac peptide, Europium-anti-His antibody, and Streptavidin-APC.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • A high ratio indicates a strong PPI.

    • Verify that this compound does not cause a significant decrease in the TR-FRET ratio.

Co-Immunoprecipitation (Co-IP) from Cell Lysates

This technique is used to study protein interactions within a cellular context.

Materials:

  • Cells expressing tagged BRPF1 (e.g., FLAG-BRPF1)

  • This compound

  • GSK6853

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody conjugated to beads (or a primary anti-FLAG antibody and Protein A/G beads)

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., anti-acetyl-histone, anti-FLAG)

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with GSK6853, this compound (e.g., at 10 µM), or DMSO for the desired time.

    • Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with anti-FLAG beads overnight at 4°C with gentle rotation.

    • Wash the beads several times with cold wash buffer to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against acetylated histones to detect the interaction and with an anti-FLAG antibody to confirm the immunoprecipitation of BRPF1.

  • Data Analysis:

    • Compare the amount of co-precipitated acetylated histones in the different treatment groups.

    • Treatment with GSK6853 should reduce the amount of co-precipitated acetylated histones.

    • Treatment with this compound should not significantly affect the interaction, demonstrating the specificity of the GSK6853 effect.

Conclusion

This compound is an indispensable tool for researchers studying the function of the BRPF1 bromodomain. Its use as a negative control in a variety of protein-protein interaction assays ensures the reliability and specificity of data obtained with potent BRPF1 inhibitors. The protocols provided here offer a starting point for designing robust experiments to investigate the critical role of BRPF1 in chromatin biology and gene regulation.

References

Application of GSK9311 Hydrochloride in Histone Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a crucial reagent for researchers studying the epigenetic reader domain BRPF1 (Bromodomain and PHD Finger-containing Protein 1). It is structurally analogous to the potent and selective BRPF1 inhibitor, GSK6853, but is significantly less active, making it an ideal negative control for experiments investigating the function of BRPF1.[1][2] The proper use of this compound allows researchers to confirm that the observed biological effects of GSK6853 are due to the specific inhibition of the BRPF1 bromodomain and not off-target effects.

BRPF1 is a scaffolding protein that plays a critical role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3][4] These complexes are responsible for acetylating histone tails, a key post-translational modification that generally leads to a more open chromatin structure and transcriptional activation. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific genomic loci. By inhibiting this interaction, GSK6853 can modulate gene expression, and GSK9311 serves to validate these findings.

Data Presentation

The following tables summarize the key quantitative data for this compound and its active analogue, GSK6853, for easy comparison.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypepIC50IC50pKdKdSelectivity
This compound BRPF1TR-FRET6.01 µM---
BRPF2TR-FRET4.350.1 µM---
GSK6853 BRPF1TR-FRET8.18 nM9.50.3 nM>1600-fold over other bromodomains
BRPF2/3TR-FRET5.1/4.87.9 µM / 15.8 µM---
BRD4 BD1/2TR-FRET4.7/<4.320 µM / >50.1 µM---

Table 2: Cellular Activity

CompoundAssayCell LinepIC50IC50
This compound NanoBRET™ Target EngagementHEK2935.43.98 µM
GSK6853 NanoBRET™ Target EngagementHEK2937.720 nM

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Weight474.0 g/mol
FormulaC24H31N5O3.HCl
Purity≥98% (HPLC)
SolubilitySoluble to 100 mM in water and DMSO
StorageStore at +4°C

Experimental Protocols

The primary application of this compound is as a negative control in experiments utilizing the BRPF1 inhibitor GSK6853. It should be used at the same concentrations as GSK6853 to ensure that any observed effects are due to the inhibition of BRPF1.

Cellular Target Engagement Assay (NanoBRET™)

This protocol is designed to verify that GSK6853, but not GSK9311, disrupts the interaction between BRPF1 and histone H3 in living cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-BRPF1 bromodomain and HaloTag®-Histone H3.3

  • GSK6853 and this compound

  • 96-well white assay plates

  • NanoBRET™ Nano-Glo® Live Cell Reagent

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.

  • After 24 hours, harvest and resuspend the cells to a density of 2 x 10^5 cells/mL in assay medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well white assay plate.

  • Prepare serial dilutions of GSK6853 and this compound in assay medium. Add the compounds to the cells at final concentrations ranging from 0 to 33 µM. Include a DMSO-only control.

  • Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Add NanoBRET™ Nano-Glo® Live Cell Reagent to all wells at the recommended concentration.

  • Read the plate within 5 minutes using a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Calculate the NanoBRET™ ratio and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis of Histone Acetylation

This protocol can be used to assess the downstream effects of BRPF1 inhibition on histone acetylation.

Materials:

  • Cell line of interest (e.g., a cancer cell line where BRPF1 is implicated)

  • GSK6853 and this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-GAPDH, anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of GSK6853 (e.g., 0.1, 1, 10 µM) and a corresponding high concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO control.

  • Lyse the cells in lysis buffer and determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the results.

  • Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if the inhibition of BRPF1 by GSK6853 alters the recruitment of the MOZ/MORF HAT complex to specific gene promoters.

Materials:

  • Cell line of interest

  • GSK6853 and this compound

  • Formaldehyde for cross-linking

  • ChIP lysis buffer

  • Antibody against a component of the HAT complex (e.g., anti-MOZ) or against a specific histone mark. Normal IgG should be used as a negative control for the immunoprecipitation step.

  • Protein A/G magnetic beads

  • qPCR primers for target gene promoters

Protocol:

  • Treat cells with GSK6853, this compound (at a concentration where GSK6853 shows an effect), and a DMSO control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Perform immunoprecipitation by incubating the chromatin with the antibody of interest overnight.

  • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the cross-links.

  • Purify the DNA.

  • Perform qPCR using primers for specific gene promoters to quantify the enrichment of the target protein or histone mark.

Visualizations

BRPF1_Signaling_Pathway cluster_0 MOZ/MORF HAT Complex cluster_1 Chromatin BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT Catalytic Subunit) BRPF1->MOZ_MORF assembles ING5 ING5 BRPF1->ING5 hEAF6 hEAF6 BRPF1->hEAF6 Gene_Transcription Leads to Chromatin Remodeling & Gene Transcription Histone Histone Tail Acetylated_Histone Acetylated Histone Tail Histone->Acetylated_Histone HAT activity Acetylated_Histone->BRPF1 binds to Bromodomain GSK6853 GSK6853 GSK6853->BRPF1 inhibits binding GSK9311 GSK9311 (Negative Control) GSK9311->BRPF1 no significant inhibition

Caption: BRPF1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_results Expected Results start Start: Hypothesis BRPF1 is involved in a cellular process treatment Cell Treatment start->treatment control_group Vehicle Control (DMSO) treatment->control_group Group 1 active_group Active Compound (GSK6853) treatment->active_group Group 2 neg_control_group Negative Control (GSK9311) treatment->neg_control_group Group 3 assay Perform Cellular/Biochemical Assay (e.g., Western Blot, ChIP, Phenotypic Assay) control_group->assay active_group->assay neg_control_group->assay analysis Data Analysis and Comparison assay->analysis conclusion Conclusion analysis->conclusion result1 Effect observed in GSK6853 group only? analysis->result1 result2 No effect in GSK9311 & DMSO groups?

Caption: Logical workflow for using GSK9311 as a negative control.

References

Application Notes and Protocols for GSK9311 Hydrochloride in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical probe that serves as a crucial negative control for its potent and selective analogue, GSK6853, an inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1] In epigenetic research, particularly in the context of in vivo animal studies, the use of a structurally similar but biologically less active control compound is essential to distinguish the specific effects of the active inhibitor from any potential off-target or non-specific effects. These application notes provide detailed guidance and protocols for the use of this compound in preclinical animal models.

Mechanism of Action: The Role of BRPF1 Inhibition

BRPF1 is a scaffolding protein that plays a critical role in the assembly and enzymatic activity of MYST histone acetyltransferase (HAT) complexes.[2][3][4] These complexes are involved in chromatin remodeling and transcriptional regulation. By inhibiting the BRPF1 bromodomain, active compounds like GSK6853 can modulate gene expression, which has shown therapeutic potential in various diseases, including cancer.[5][6] this compound, as a less active analogue, is not expected to significantly engage the BRPF1 bromodomain at concentrations where GSK6853 is active, making it an ideal negative control.

Signaling Pathway

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Pharmacological Intervention BRPF1 BRPF1 HAT_complex MYST HAT Complex (e.g., MOZ/MORF) BRPF1->HAT_complex Scaffolds Histones Histones HAT_complex->Histones Acetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibits GSK9311 GSK9311 HCl (Negative Control)

Caption: BRPF1 scaffolding of HAT complexes leading to gene transcription and its inhibition by GSK6853.

Data Presentation: this compound and its Active Analogue GSK6853

The following tables summarize key data for this compound and its active counterpart, GSK6853, to aid in experimental design.

Compound Molecular Weight Formula Purity Solubility CAS Number
This compound474.0 g/mol C₂₄H₃₁N₅O₃.HCl≥98%Soluble to 100 mM in water and DMSO2253733-09-2
GSK6853409.48 g/mol C₂₂H₂₇N₅O₃N/ASoluble to 81 mg/mL in DMSO1910124-24-1

Table 1: Chemical and Physical Properties. [1][7]

Compound Animal Model Route of Administration Dose Bioavailability Key Findings
GSK6853Male CD1 MiceIntravenous (IV)1 mg/kgN/AHigh blood clearance (107 mL/min/kg), moderate half-life (1.7 h).[7]
Oral (PO)3 mg/kg22%Moderate systemic exposure.[7]
Intraperitoneal (IP)3 mg/kg85%Suggested as a suitable route for in vivo models.[3][7][8][9]
This compoundN/AN/AN/AN/ATo be used as a negative control at equivalent doses and schedules as GSK6853.

Table 2: Summary of In Vivo Pharmacokinetic Data for GSK6853.

Experimental Protocols

The following protocols are generalized for the use of this compound as a negative control in in vivo studies. The specific details should be optimized based on the experimental goals, animal model, and the protocol for the active compound, GSK6853.

Protocol 1: Preparation of Dosing Solutions

Objective: To prepare sterile, injectable solutions of this compound and GSK6853 for in vivo administration.

Materials:

  • This compound powder

  • GSK6853 powder

  • Sterile vehicle (e.g., 0.9% saline, PBS, or a specific formulation buffer)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound and GSK6853 based on the desired dose and the number of animals.

  • Aseptically weigh the required amount of each compound into separate sterile vials.

  • Add the sterile vehicle to each vial to achieve the final desired concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability under heat should be confirmed.

  • Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.

  • Store the prepared solutions appropriately (e.g., at 4°C for short-term storage or -20°C for longer-term, stability permitting).

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To assess the in vivo efficacy of GSK6853 while using this compound as a negative control.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) bearing subcutaneous tumors.

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: GSK6853 (e.g., 3 mg/kg, IP administration)

  • Group 3: this compound (e.g., 3 mg/kg, IP administration)

  • Group 4: Positive control (standard-of-care chemotherapy, if applicable)

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into the experimental groups.

  • Dosing: Administer the respective treatments as per the defined schedule (e.g., daily, every other day). The route of administration for GSK6853 and this compound is typically intraperitoneal (IP).[7]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Analysis:

    • Collect tumors for downstream analysis (e.g., histology, western blotting, gene expression analysis).

    • Compare tumor growth inhibition between the groups. The effect of GSK6853 should be significantly different from both the vehicle and the this compound groups.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_groups Experimental Groups cluster_monitoring Monitoring & Analysis Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle GSK6853 GSK6853 Randomization->GSK6853 GSK9311 GSK9311 HCl Randomization->GSK9311 Positive_Control Positive Control Randomization->Positive_Control Dosing Dosing Administration (e.g., IP) Vehicle->Dosing GSK6853->Dosing GSK9311->Dosing Positive_Control->Dosing Tumor_Measurement Tumor Volume & Body Weight Dosing->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis

Caption: Workflow for an in vivo xenograft study using GSK9311 HCl as a negative control.

Conclusion

References

Application Notes and Protocols for GSK9311 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a crucial chemical tool for researchers studying epigenetic regulation. It serves as a negative control for GSK6853, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain.[1][2][3] BRPF1 is a scaffolding protein essential for the assembly and activity of several histone acetyltransferase (HAT) complexes, including the MOZ/MORF and HBO1 complexes.[4][5][6] These complexes play a critical role in chromatin remodeling and gene transcription by acetylating histone tails, thereby influencing a wide range of cellular processes.[5][7] The use of this compound alongside GSK6853 allows researchers to distinguish between on-target effects of BRPF1 inhibition and any off-target or non-specific effects of the chemical scaffold.

Product Information

PropertyValue
Chemical Name This compound
Molecular Formula C₂₄H₃₁N₅O₃·HCl
Molecular Weight 474.0 g/mol (anhydrous)
Appearance White to off-white solid
Purity ≥98%
Mechanism of Action Inactive analog of GSK6853; negative control for BRPF1 bromodomain inhibition
pIC₅₀ for BRPF1 ~100-fold less potent than GSK6853
pIC₅₀ for BRPF2 4.3

Solubility and Stock Solution Preparation

This compound is soluble in both aqueous solutions and organic solvents, facilitating its use in a variety of experimental settings.

SolventMaximum Solubility
Water100 mM
DMSO100 mM

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.74 mg of the compound.

    • Dissolving: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Stock Solution Dilution Calculator:

Desired ConcentrationVolume of 10 mM StockFinal Volume
1 mM100 µL1 mL
100 µM10 µL1 mL
10 µM1 µL1 mL
1 µM0.1 µL1 mL

Experimental Protocols

This compound is essential for validating the specificity of BRPF1 inhibition in cellular and biochemical assays. Below are representative protocols where this compound is used as a negative control.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of the BRPF1 bromodomain to histone H3.3 in live cells.

Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection & Analysis prep1 Transfect cells with plasmids encoding NanoLuc-BRPF1 bromodomain and HaloTag-Histone H3.3 treat1 Add HaloTag NanoBRET™ 618 Ligand prep1->treat1 treat2 Incubate with varying concentrations of GSK6853 (active inhibitor) or GSK9311 HCl (negative control) treat1->treat2 detect1 Add NanoBRET™ Nano-Glo® Substrate treat2->detect1 detect2 Measure Donor (460 nm) and Acceptor (618 nm) emission detect1->detect2 analysis1 Calculate NanoBRET™ ratio (Acceptor/Donor) detect2->analysis1 analysis2 Plot ratio against compound concentration to determine IC₅₀ analysis1->analysis2 G cluster_0 Lysate Preparation & Treatment cluster_1 Affinity Purification cluster_2 Detection & Analysis prep1 Prepare cell lysate (e.g., from HuT-78 cells) treat1 Incubate lysate with varying concentrations of GSK6853 or GSK9311 HCl prep1->treat1 ap1 Add an affinity matrix coupled to a non-selective BRPF1 ligand treat1->ap1 ap2 Incubate to allow binding of endogenous BRPF1 ap1->ap2 ap3 Wash beads to remove non-specific binders ap2->ap3 detect1 Elute bound proteins ap3->detect1 detect2 Analyze eluate by Western Blot using an anti-BRPF1 antibody detect1->detect2 analysis1 Quantify band intensity detect2->analysis1 analysis2 Plot intensity against compound concentration to determine pIC₅₀ analysis1->analysis2 G cluster_0 Upstream Signals & Complex Assembly cluster_1 Chromatin Recruitment & Activity cluster_2 Downstream Effects TF Transcription Factors (e.g., YY1, FBRSL1) Recruitment Recruitment to Target Gene Promoters TF->Recruitment HistoneMarks Histone Modifications (e.g., H3K4me3) HistoneMarks->Recruitment BRPF1_complex BRPF1 Complex Assembly BRPF1_complex->Recruitment BRPF1 BRPF1 BRPF1->BRPF1_complex KAT6A_B KAT6A/B (MOZ/MORF) or KAT7 (HBO1) KAT6A_B->BRPF1_complex ING4_5 ING4/5 ING4_5->BRPF1_complex MEAF6 MEAF6 MEAF6->BRPF1_complex Chromatin Chromatin HAT_activity Histone Acetylation (H3K9ac, H3K14ac, H3K23ac) Chromatin->HAT_activity Recruitment->Chromatin Chromatin_remodeling Chromatin Remodeling (Open Chromatin) HAT_activity->Chromatin_remodeling Transcription Gene Transcription Chromatin_remodeling->Transcription Cell_processes Cellular Processes (Development, Proliferation, etc.) Transcription->Cell_processes GSK6853 GSK6853 (Inhibitor) GSK6853->BRPF1 Inhibits Bromodomain GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 No significant inhibition

References

Application Notes and Protocols: GSK9311 Hydrochloride in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical probe that serves as a less active analogue of GSK6853, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) and BRPF2 (Bromodomain and PHD Finger Containing 2) bromodomains. Due to its significantly reduced inhibitory activity, this compound is an essential tool for use as a negative control in cell-based assays.[1][2][3][4] Its application helps to confirm that the observed cellular effects of more potent inhibitors, such as GSK6853, are a direct result of targeting the BRPF bromodomains and not due to off-target effects of the chemical scaffold.

This document provides detailed application notes for the use of this compound in cell viability and proliferation assays, including experimental protocols and pathway diagrams to support robust and reliable experimental design.

Mechanism of Action

This compound exhibits inhibitory activity against the BRPF1 and BRPF2 bromodomains with pIC50 values of 6.0 and 4.3, respectively.[1][4]

  • BRPF1 is a critical scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a pivotal role in acetylating histones, which leads to chromatin remodeling and the regulation of gene transcription, particularly genes involved in cell cycle control and proliferation.[5]

  • BRPF2 , also known as BRD1, is a key component of the HBO1 (Histone Acetyltransferase Binding to ORC1) HAT complex.[6][7] The HBO1 complex is also involved in histone acetylation and the regulation of gene expression, with established roles in embryonic development and erythropoiesis.[7][8][9]

Given its reduced potency compared to its active counterpart, this compound is not expected to elicit significant cellular responses on its own but is invaluable for validating the on-target activity of potent BRPF inhibitors.

Data Presentation

The primary role of this compound in cell viability and proliferation assays is to serve as a negative control. Therefore, it is anticipated to show minimal to no effect on these cellular processes. The following tables provide illustrative data from representative experiments to demonstrate the expected outcomes when using this compound alongside a vehicle control and an active BRPF inhibitor.

Table 1: Illustrative Data from a Cell Viability Assay (e.g., MTT or CCK-8)

TreatmentConcentration (µM)Cell Viability (% of Vehicle Control)
Vehicle (0.1% DMSO)-100 ± 4.5
This compound 198.2 ± 5.1
1096.5 ± 4.8
2594.1 ± 5.3
Active Inhibitor (e.g., GSK6853)165.7 ± 3.9
1028.3 ± 4.2
2512.5 ± 2.7

Table 2: Illustrative Data from a Cell Proliferation Assay (e.g., Colony Formation)

TreatmentConcentration (µM)Number of Colonies (Relative to Control)
Vehicle (0.1% DMSO)-1.00 ± 0.08
This compound 10.97 ± 0.09
100.92 ± 0.11
Active Inhibitor (e.g., GSK6853)10.45 ± 0.06
100.11 ± 0.03

Experimental Protocols

The following are detailed protocols for standard cell viability and proliferation assays, adapted for the use of this compound as a negative control.

Protocol 1: Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.

  • Cell Seeding :

    • Harvest and count cells from a healthy culture.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment :

    • Prepare a 10 mM stock solution of this compound in DMSO. Also, prepare a stock solution of a potent BRPF inhibitor (e.g., GSK6853) and a vehicle control (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations.

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • Assay Procedure :

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (wells with medium and CCK-8 but no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Cell Proliferation Assay (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of cells.

  • Cell Seeding :

    • Prepare a single-cell suspension.

    • Seed 500 cells per well into 6-well plates containing 2 mL of complete culture medium.

    • Allow cells to attach overnight.

  • Compound Treatment :

    • Treat the cells with the desired concentrations of this compound, an active inhibitor, and a vehicle control.

    • Incubate the plates for 10-14 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.

  • Colony Staining and Quantification :

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.1% crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Image the plates and count the number of colonies (typically defined as clusters of ≥50 cells).

  • Data Analysis :

    • Normalize the number of colonies in the treated wells to the number of colonies in the vehicle control wells to determine the surviving fraction.

Mandatory Visualization

The following diagrams illustrate the signaling pathways involving BRPF1 and BRPF2, and a general workflow for the described experiments.

BRPF1_Signaling_Pathway cluster_0 MOZ/MORF HAT Complex BRPF1 BRPF1 MOZ_MORF MOZ/MORF (Catalytic Subunit) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Histones Histone Tails MOZ_MORF->Histones acetylates Acetylation Histone Acetylation (H3K14ac, H3K23ac) Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Transcription Gene Transcription (Cell Cycle, Proliferation) Chromatin->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Weakly Interacts GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibits

Caption: BRPF1-MOZ/MORF signaling pathway and points of inhibition.

BRPF2_Signaling_Pathway cluster_1 HBO1 HAT Complex BRPF2 BRPF2/BRD1 HBO1 HBO1 (Catalytic Subunit) BRPF2->HBO1 scaffolds ING4 ING4 BRPF2->ING4 Histones Histone Tails HBO1->Histones acetylates Acetylation Histone Acetylation (H3K14ac) Histones->Acetylation Gene_Expression Gene Expression (Development, Erythropoiesis) Acetylation->Gene_Expression GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF2 Weakly Interacts

Caption: BRPF2-HBO1 signaling pathway and interaction with GSK9311 HCl.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_proliferation Cell Proliferation Assay start Start seed Seed Cells start->seed treat Treat with Vehicle, GSK9311 HCl, and Active Inhibitor seed->treat incubate Incubate treat->incubate assay_reagent Add Viability Reagent (e.g., CCK-8) incubate->assay_reagent long_incubate Long-Term Incubation (10-14 days) incubate->long_incubate readout Measure Absorbance assay_reagent->readout analyze Analyze Data readout->analyze stain Fix and Stain Colonies long_incubate->stain count Count Colonies stain->count count->analyze end End analyze->end

Caption: General experimental workflow for cell viability and proliferation assays.

References

Application Notes for GSK9311 Hydrochloride in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK9311 hydrochloride is a chemical probe that serves as a valuable negative control for its potent and selective analogue, GSK6853, an inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain. BRPF1 is a scaffold protein crucial for the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play a significant role in chromatin remodeling and gene transcription. In the context of chromatin immunoprecipitation (ChIP) assays, this compound is an essential tool for validating the specificity of the effects observed with GSK6853, ensuring that the observed changes in protein-DNA interactions are due to the inhibition of BRPF1 and not off-target effects.

Mechanism of Action

BRPF1, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the MOZ/MORF HAT complexes to specific genomic loci. This leads to the acetylation of histone H3 at various positions (e.g., H3K9ac, H3K14ac, H3K23ac), which is generally associated with a more open chromatin structure and transcriptional activation. The active inhibitor, GSK6853, competitively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its association with chromatin. This displacement of the BRPF1-HAT complex is expected to reduce histone acetylation at target gene promoters and enhancers, leading to transcriptional repression.

This compound, being a structurally similar but significantly less active analogue, is not expected to effectively compete for the BRPF1 bromodomain at concentrations where GSK6853 is active. Therefore, in a ChIP experiment, treatment with this compound should not result in a significant change in BRPF1 occupancy at its target sites compared to a vehicle control.

Core Requirements for Using this compound in ChIP Assays:
  • Comparative Analysis: this compound should always be used in parallel with the active inhibitor (GSK6853) and a vehicle control (e.g., DMSO). This three-pronged approach allows for a clear distinction between specific inhibitory effects, non-specific compound effects, and baseline protein occupancy.

  • Concentration Optimization: The concentration of this compound should match the concentration of GSK6853 used in the experiment. The optimal concentration for GSK6853 in cell-based assays is typically in the range of 0.1 to 1 µM, with treatment times varying from 4 to 24 hours, depending on the cell type and the specific biological question.

  • Data Interpretation: The primary outcome of using GSK9311 as a negative control is to demonstrate a lack of effect on BRPF1 chromatin binding. A successful experiment will show a significant reduction in BRPF1 binding at target loci with GSK6853 treatment, while both the vehicle and this compound treatments show comparable and robust BRPF1 binding.

Data Presentation

The quantitative data from a ChIP-qPCR experiment should be summarized in tables to facilitate easy comparison between the different treatment groups.

Table 1: Hypothetical ChIP-qPCR Results for BRPF1 Occupancy at the ABCB1 Promoter

Treatment GroupConcentration (µM)Treatment Time (hours)% Input (Mean ± SD)Fold Enrichment vs. IgG (Mean ± SD)
Vehicle (DMSO)0.1%241.5 ± 0.215.0 ± 2.0
GSK9311 HCl1241.4 ± 0.314.0 ± 2.5
GSK68531240.3 ± 0.13.0 ± 1.0

*p < 0.05 compared to Vehicle and GSK9311 HCl

Table 2: Hypothetical ChIP-qPCR Results for Histone H3K14 Acetylation at the RPL24 Promoter

Treatment GroupConcentration (µM)Treatment Time (hours)% Input (Mean ± SD)Fold Enrichment vs. IgG (Mean ± SD)
Vehicle (DMSO)0.1%242.0 ± 0.320.0 ± 3.0
GSK9311 HCl1241.9 ± 0.419.0 ± 3.5
GSK68531240.5 ± 0.25.0 ± 1.5

*p < 0.05 compared to Vehicle and GSK9311 HCl

Mandatory Visualizations

BRPF1_Signaling_Pathway cluster_complex BRPF1-MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_transcription Transcriptional Regulation BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT Catalytic Subunit) BRPF1->MOZ_MORF recruits ING5 ING5 BRPF1->ING5 binds MEAF6 MEAF6 BRPF1->MEAF6 binds Acetylated_Histone Acetylated Histone Tail BRPF1->Acetylated_Histone recognizes (via Bromodomain) DNA DNA BRPF1->DNA localizes to MOZ_MORF->Acetylated_Histone acetylates Gene_Activation Gene Activation MOZ_MORF->Gene_Activation leads to

BRPF1-MOZ/MORF HAT Complex Signaling Pathway.

ChIP_Workflow_GSK9311 A 1. Cell Culture & Treatment (Vehicle, GSK9311 HCl, GSK6853) B 2. Cross-linking with Formaldehyde A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-BRPF1 or anti-H3K14ac antibody) C->D E 5. Washing & Elution D->E F 6. Reverse Cross-linking & DNA Purification E->F G 7. qPCR or Library Preparation for Sequencing F->G H 8. Data Analysis & Comparison G->H

Experimental Workflow for ChIP using GSK9311 HCl.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol for Evaluating BRPF1 Occupancy Using this compound as a Negative Control

This protocol is designed for mammalian cells grown in culture and is optimized for comparing the effects of the BRPF1 inhibitor GSK6853 with its negative control, this compound.

Materials:

  • This compound (prepare stock solution in DMSO)

  • GSK6853 (prepare stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell culture medium

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

  • ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Anti-BRPF1 antibody (ChIP-grade)

  • Normal Rabbit IgG (negative control antibody)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target and control regions

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with the vehicle (DMSO), this compound (e.g., 1 µM), or GSK6853 (e.g., 1 µM) for the desired time (e.g., 24 hours).

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate at room temperature for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and resuspend in cell lysis buffer containing protease inhibitors.

    • Incubate on ice for 10 minutes.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer.

    • Set aside an aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with the anti-BRPF1 antibody or Normal Rabbit IgG overnight at 4°C with rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

    • Elute the immunoprecipitated complexes from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and the input sample to a final concentration of 200 mM.

    • Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.

    • Treat with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • Analysis:

    • Perform qPCR using primers specific for known BRPF1 target gene promoters (e.g., ABCB1, RPL24) and a negative control region (e.g., a gene desert).

    • Calculate the percentage of input and fold enrichment over the IgG control for each treatment condition.

    • Alternatively, prepare libraries from the purified DNA for ChIP-sequencing to analyze genome-wide changes in BRPF1 occupancy.

Application Notes and Protocols: Experimental Design Using GSK9311 Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK9311 hydrochloride is an essential tool for rigorous pharmacological studies involving the inhibition of Bromodomain and PHD Finger Containing (BRPF) proteins. It is a structurally similar but significantly less active analogue of the potent BRPF1 inhibitor, GSK6853.[1][2][3] This key difference allows this compound to serve as an ideal negative control, enabling researchers to distinguish the specific effects of BRPF1 inhibition from off-target or compound-related artifacts.

BRPF1 and BRPF2 are scaffold proteins that play a crucial role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes. These complexes are responsible for the acetylation of histone H3 and H4 tails, leading to chromatin remodeling and the transcriptional regulation of target genes. Dysregulation of BRPF1 activity has been implicated in various diseases, including cancer.

This document provides detailed protocols for utilizing this compound as a negative control in key cellular assays to validate the on-target effects of BRPF1 inhibitors like GSK6853.

Data Presentation

Table 1: In Vitro Potency of GSK6853 and this compound
CompoundTargetpIC50
GSK6853BRPF18.6
This compoundBRPF16.0
GSK6853BRPF2Not specified
This compoundBRPF24.3

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Effect of GSK6853 and this compound on Cell Viability
TreatmentConcentration (µM)Cell Viability (%)
Vehicle (DMSO)-100 ± 5.2
GSK6853175 ± 4.1
GSK6853542 ± 3.8
GSK68531021 ± 2.9
This compound198 ± 4.9
This compound595 ± 5.5
This compound1092 ± 6.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of Cells Treated with GSK6853 and this compound
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-45 ± 3.135 ± 2.520 ± 1.9
GSK6853565 ± 4.220 ± 2.115 ± 1.7
This compound547 ± 3.533 ± 2.820 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is designed to assess the impact of BRPF1 inhibition on the acetylation of its downstream targets, such as histone H3 at lysine 14 (H3K14ac).

Materials:

  • GSK6853

  • This compound

  • Cell lysis buffer (RIPA buffer or similar)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K14ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of GSK6853, this compound, or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-old PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of BRPF1 inhibition on cell proliferation and viability.

Materials:

  • GSK6853

  • This compound

  • 96-well plates

  • MTT or CCK-8 reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of GSK6853, this compound, or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following treatment.

Materials:

  • GSK6853

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with GSK6853, this compound, or vehicle for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualization

BRPF1_Signaling_Pathway cluster_0 BRPF1/HAT Complex cluster_1 Histone Acetylation cluster_2 Downstream Effects BRPF1 BRPF1 MOZ_MORF MOZ/MORF HBO1 HBO1 Histones Histones (H3, H4) BRPF1->Histones HAT Activity MOZ_MORF->Histones HAT Activity HBO1->Histones HAT Activity Acetylated_Histones Acetylated Histones (H3K14ac, H3K23ac) Histones->Acetylated_Histones Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis GSK6853 GSK6853 GSK6853->BRPF1 Inhibition GSK9311 GSK9311 (Control) GSK9311->BRPF1 No significant inhibition

Caption: BRPF1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Cell Culture treatment Treatment Groups: - Vehicle (DMSO) - GSK6853 (Active Inhibitor) - GSK9311 (Negative Control) start->treatment assays Perform Cellular Assays treatment->assays wb Western Blot (e.g., p-Histone H3) assays->wb viability Cell Viability Assay (MTT/CCK-8) assays->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) assays->cell_cycle data_analysis Data Analysis and Interpretation wb->data_analysis viability->data_analysis cell_cycle->data_analysis conclusion Conclusion: Validate on-target effects of BRPF1 inhibition data_analysis->conclusion

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

GSK9311 hydrochloride solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK9311 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information and troubleshooting guidance for the effective use of this compound in your experiments.

Product Information: this compound is the inactive analogue of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.[1][2][3] GSK9311 serves as a crucial negative control in experiments to ensure that the observed biological effects are due to the specific inhibition of BRPF1 by GSK6853 and not due to off-target effects of the chemical scaffold.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound?

A1: this compound is primarily used as a negative control for the BRPF1 bromodomain inhibitor, GSK6853.[1][2][4] Due to a modification in its structure, it is significantly less active against BRPF1 and BRPF2, making it ideal for distinguishing specific effects of BRPF1 inhibition from other, non-specific effects of the compound series.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is highly soluble in both DMSO and water. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution can then be diluted into your cell culture medium to the final desired concentration.

Q3: I observed a precipitate when I added the this compound stock solution to my cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue, especially with hydrophobic compounds.[5] This "crashing out" can be mitigated by:

  • Pre-warming the media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[5][6]

  • Stepwise dilution: Instead of adding the concentrated stock directly to a large volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media first.[5]

  • Gentle mixing: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[5]

  • Lowering the final concentration: The final concentration of the compound may be exceeding its solubility limit in the media. Consider performing a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[5]

  • Controlling the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is kept low (typically below 0.5%) to avoid solvent-induced toxicity and solubility issues.[7]

Q4: Is this compound stable in cell culture media at 37°C?

A4: There is limited publicly available data on the long-term stability of this compound in specific cell culture media. As a general best practice, it is recommended to prepare fresh working solutions from your frozen stock for each experiment.[8] If your experiment runs for an extended period (e.g., over 24 hours), it is advisable to conduct a stability study to determine the rate of degradation under your specific conditions.[7][8][9]

Data Presentation

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water47.4100
DMSO47.4100

Data is based on a molecular weight of 474 g/mol .

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Method for Assessing Compound Stability in Cell Culture Media
  • Preparation: Prepare a working solution of this compound in your complete cell culture medium (including serum and other supplements) at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the solution into sterile tubes for each time point and place them in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Processing: If your media contains protein, precipitate it by adding a cold quenching solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

  • Analysis: Analyze the concentration of the intact this compound in each sample using a suitable analytical method such as HPLC-UV or LC-MS/MS.[7][8][10]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration to determine its stability profile.[9]

Visualizations

BRPF1_Signaling_Pathway cluster_0 Epigenetic Regulation by BRPF1 Histone Histone H3 Tail Acetylation Acetylated Lysine Histone->Acetylation HAT Activity BRPF1 BRPF1 (Bromodomain) Acetylation->BRPF1 Recognition HAT_Complex MOZ/MORF HAT Complex BRPF1->HAT_Complex Scaffolding HAT_Complex->Histone Further Acetylation Transcription Gene Transcription HAT_Complex->Transcription Activation

Caption: Role of BRPF1 in recognizing acetylated histones and scaffolding HAT complexes.

Experimental_Workflow cluster_workflow Experimental Workflow with Probe and Negative Control start Start: Hypothesis (BRPF1 is involved in a cellular process) cells Prepare Cell Cultures start->cells treatment Treatment Groups cells->treatment vehicle Vehicle Control (e.g., 0.1% DMSO) treatment->vehicle Group 1 probe GSK6853 (BRPF1 Inhibitor) treatment->probe Group 2 control GSK9311 HCl (Negative Control) treatment->control Group 3 assay Perform Cellular Assay (e.g., qPCR, Western Blot, Phenotypic Assay) vehicle->assay probe->assay control->assay analysis Data Analysis and Interpretation assay->analysis

Caption: Workflow for using a chemical probe (GSK6853) and its negative control (GSK9311).

Troubleshooting_Solubility cluster_troubleshooting Troubleshooting Solubility Issues start Precipitate observed upon adding stock solution to media? check_media_temp Is the media pre-warmed to 37°C? start->check_media_temp Yes no_precipitate No Precipitate start->no_precipitate No warm_media Action: Pre-warm media to 37°C check_media_temp->warm_media No check_dilution Was the stock added slowly with gentle mixing? check_media_temp->check_dilution Yes warm_media->check_dilution improve_dilution Action: Add stock dropwise with gentle vortexing check_dilution->improve_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_dilution->check_concentration lower_concentration Action: Lower the final concentration or perform a serial dilution check_concentration->lower_concentration Yes success Solution Clear check_concentration->success No lower_concentration->success

Caption: Decision tree for troubleshooting precipitation of compounds in cell culture media.

References

optimizing GSK9311 hydrochloride working concentration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GSK9311 Hydrochloride

Disclaimer: It is important to clarify that this compound is not a RIPK1 inhibitor. Scientific literature and supplier information consistently identify this compound as a negative control for GSK6853, a potent BRPF1 bromodomain inhibitor.[1][2][3] This technical support guide is therefore focused on the correct application of this compound as a negative control in experiments targeting BRPF1.

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is designed to be used as a negative control in experiments involving its active analogue, GSK6853, which is a potent and selective inhibitor of the BRPF1 bromodomain.[1][3] As a negative control, this compound helps to ensure that the observed effects of GSK6853 are due to the inhibition of BRPF1 and not due to off-target effects or the chemical scaffold itself.

Q2: What is the mechanism of action of this compound's active analogue, GSK6853?

GSK6853 is a highly selective inhibitor of the BRPF1 bromodomain. BRPF1 is a scaffolding protein that plays a crucial role in chromatin modification by assembling histone acetyltransferase (HAT) complexes, which are involved in regulating gene transcription. By inhibiting the BRPF1 bromodomain, GSK6853 disrupts these processes.

Q3: What are the key differences between this compound and GSK6853?

This compound is a close structural analogue of GSK6853 but is significantly less active against the BRPF1 bromodomain.[1][3] This intentional difference in activity allows researchers to distinguish between specific effects of BRPF1 inhibition (seen with GSK6853) and non-specific effects of the chemical structure (which would be observed with both compounds).

Q4: How should I determine the working concentration for this compound in my experiment?

As a negative control, this compound should ideally be used at the same concentration as its active counterpart, GSK6853. The goal is to have an equimolar concentration to rule out any effects that are not related to the specific target inhibition.

Troubleshooting Guide

Q1: I am observing a biological effect with this compound. What could be the reason?

While designed to be inactive, no negative control is perfect. If you observe an effect with this compound, consider the following:

  • High Concentration: Using excessively high concentrations may lead to off-target effects. Ensure you are using a concentration equivalent to the intended working concentration of the active compound, GSK6853.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the chemical scaffold. It is important to characterize the effects of both the active compound and the negative control in your specific experimental system.

  • Compound Purity: Verify the purity of your this compound batch. Impurities could potentially have biological activity.

Q2: My this compound is not dissolving properly. What should I do?

This compound is reported to be soluble in water and DMSO up to 100 mM.[2] If you are experiencing solubility issues, you can try the following:

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Warming: Gently warming the solution may aid dissolution.

  • Solvent Choice: For in vivo studies, specific formulations may be required. One suggested protocol involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Always prepare fresh solutions and do not store them for extended periods unless stability has been confirmed.

Q3: How do I interpret results when using this compound?

Quantitative Data Summary

Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight474 g/mol [2]
FormulaC₂₄H₃₁N₅O₃·HCl
Purity≥98%[2]
SolubilitySoluble to 100 mM in water and DMSO[2]
StorageStore at +4°C[2]

Biological Activity of GSK9311

TargetpIC₅₀Source
BRPF16.0[1][3]
BRPF24.3[1][3]

Experimental Protocols

General Protocol for Using this compound as a Negative Control in a Cell-Based Assay

  • Compound Preparation:

    • Prepare a stock solution of this compound and GSK6853 (the active compound) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • From the stock solutions, prepare a series of dilutions to determine the optimal working concentration for GSK6853 in your assay (e.g., a dose-response curve).

  • Cell Treatment:

    • Plate your cells at the desired density and allow them to adhere or stabilize.

    • Treat the cells with a range of concentrations of GSK6853 to determine the EC₅₀ or optimal inhibitory concentration.

    • In parallel, treat a set of cells with the same concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Assay Readout:

    • After the desired incubation time, perform your assay to measure the biological endpoint of interest (e.g., cell viability, gene expression, protein levels).

  • Data Analysis:

    • Compare the results from the GSK6853-treated cells to the vehicle control to determine the specific inhibitory effect.

    • Compare the results from the this compound-treated cells to the vehicle control. Ideally, there should be no significant difference.

    • Also, compare the effects of GSK6853 directly to this compound at the same concentrations.

Mandatory Visualizations

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway BRPF1 BRPF1 HAT_Complex Histone Acetyltransferase (HAT) Complex (e.g., MOZ/MORF) BRPF1->HAT_Complex Scaffolds Histones Histones HAT_Complex->Histones Acetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Transcription Gene Transcription Chromatin->Gene_Transcription

Caption: Role of BRPF1 in chromatin remodeling and gene transcription.

Experimental_Workflow Experimental Workflow for Negative Control Start Start: Hypothesis (Effect of BRPF1 inhibition) Prep_Compounds Prepare Stock Solutions (GSK6853 & GSK9311) Start->Prep_Compounds Cell_Culture Plate and Culture Cells Prep_Compounds->Cell_Culture Treatment Treat Cells Cell_Culture->Treatment Vehicle Vehicle Control Treatment->Vehicle Group 1 Active_Compound Active Compound (GSK6853) Treatment->Active_Compound Group 2 Negative_Control Negative Control (GSK9311) Treatment->Negative_Control Group 3 Incubation Incubate Vehicle->Incubation Active_Compound->Incubation Negative_Control->Incubation Assay Perform Assay Incubation->Assay Analysis Analyze and Compare Results Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for using a negative control in cell-based assays.

References

troubleshooting unexpected results with GSK9311 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK9311 hydrochloride in their experiments. This compound is designed as a less active analogue of the potent BRPF1 bromodomain inhibitor GSK6853 and is intended for use as a negative control.

Troubleshooting Guide

Q1: I am observing an unexpected phenotype or cellular response with this compound, which is supposed to be a negative control. What could be the cause?

A1: While this compound is significantly less active than GSK6853, it is not completely inert. It retains some residual inhibitory activity against its primary targets, the bromodomains of BRPF1 and BRPF2. Unexpected activity can arise from several factors:

  • High Concentrations: At higher concentrations, the residual activity of this compound may become significant enough to elicit a biological response. It is crucial to use the lowest concentration necessary to serve as a negative control, ideally mirroring the concentration of the active compound (GSK6853) used.

  • Target Expression Levels: Cell lines with high expression levels of BRPF1 or BRPF2 may be more sensitive to the residual activity of this compound.

  • Prolonged Incubation Times: Extended exposure to the compound could lead to cumulative effects, resulting in an observable phenotype.

  • Off-Target Effects: Although not extensively documented for GSK9311 specifically, chemical probes can sometimes exhibit off-target binding at high concentrations, leading to unforeseen biological consequences.

Troubleshooting Steps:

  • Titrate the Concentration: Perform a dose-response experiment with this compound to determine the concentration at which it shows minimal to no activity in your assay.

  • Reduce Incubation Time: If possible, shorten the experimental timeframe to minimize potential cumulative effects.

  • Use an Alternative Negative Control: If unexpected activity persists, consider using a structurally unrelated compound with no known activity on BRPF proteins as an additional negative control.

  • Confirm Target Engagement: If feasible, use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is not significantly engaging BRPF1/2 at the concentration used.

Q2: My experimental results with this compound are inconsistent between batches. Why is this happening?

A2: Inconsistencies between batches of any chemical compound can occur. For this compound, potential reasons for variability include:

  • Purity Differences: Minor variations in purity between batches could affect its activity.

  • Solubility Issues: Improper dissolution of the compound can lead to inaccurate concentrations in your experiments.

  • Storage and Handling: Degradation of the compound due to improper storage (e.g., exposure to light or moisture) can alter its properties.

Troubleshooting Steps:

  • Verify Purity: Whenever possible, obtain a certificate of analysis (CoA) for each new batch to confirm its purity.

  • Ensure Complete Dissolution: Follow the recommended solvent and solubility guidelines. Sonication may aid in complete dissolution. Prepare fresh stock solutions regularly.

  • Proper Storage: Store this compound as recommended by the supplier, typically at +4°C for solid compound and -20°C or -80°C for stock solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a chemical probe that acts as a weak inhibitor of the bromodomains of BRPF1 and BRPF2.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. By binding to the BRPF1 and BRPF2 bromodomains, this compound can weakly interfere with the recruitment of histone acetyltransferase (HAT) complexes to chromatin.

Q2: How does the activity of this compound compare to GSK6853?

A2: this compound is intentionally designed to be a much less potent analogue of GSK6853. This difference in activity is critical for its function as a negative control. The potency of these compounds is often expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Q3: What are the known downstream effects of inhibiting BRPF1 and BRPF2?

A3: BRPF1 and BRPF2 are scaffolding proteins that are essential for the assembly and function of specific histone acetyltransferase (HAT) complexes.[3][4]

  • BRPF1 is a key component of the MOZ (monocytic leukemia zinc finger protein) and MORF (MOZ-related factor) HAT complexes. These complexes are primarily responsible for the acetylation of histone H3 at lysine 23 (H3K23ac), a mark associated with active gene transcription.[3]

  • BRPF2 (also known as BRD1) is a component of the HBO1 (histone acetyltransferase bound to ORC1) complex. This complex is a major regulator of global histone H3 lysine 14 acetylation (H3K14ac), another mark linked to transcriptional activation.[4][5][6]

Inhibition of these complexes can lead to changes in gene expression, affecting cellular processes such as cell cycle progression, differentiation, and apoptosis.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects for this compound have not been extensively documented in the public domain, it is a general concern for all small molecule inhibitors. A study on various epigenetic probes did note the potential for off-target effects. It is good practice to consider this possibility, especially when using high concentrations of the compound.

Data Summary

CompoundTargetpIC50Cellular IC50 (NanoBRET™)
GSK6853 BRPF18.120 nM
This compound BRPF16.0>10 µM
This compound BRPF24.3Not reported

pIC50 values are from biochemical assays. A higher pIC50 indicates greater potency. Data compiled from multiple sources.[2]

Key Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay

This protocol is adapted from methodologies used to assess the interaction of BRPF1 with histones in living cells.[7]

Objective: To measure the ability of GSK6853 and this compound to disrupt the interaction between the BRPF1 bromodomain and histone H3.3 in live cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-BRPF1 bromodomain fusion protein and HaloTag®-Histone H3.3 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • GSK6853 and this compound stock solutions in DMSO

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence and filtered light emission for BRET

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors at an optimized ratio.

    • Incubate for 24 hours post-transfection.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM®.

    • Plate the cells in a white, 96-well assay plate at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of GSK6853 and this compound in Opti-MEM®.

    • Add the diluted compounds to the appropriate wells. Include a DMSO-only control.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.

    • Incubate the plate for 90 minutes at 37°C in a CO2 incubator.

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a plate reader equipped with filters for NanoLuc® emission (donor, ~460 nm) and HaloTag® 618 emission (acceptor, ~618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the DMSO control.

    • Plot the normalized BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50 values.

Visualizations

BRPF1_Signaling_Pathway BRPF1-MOZ/MORF HAT Complex Signaling cluster_complex BRPF1-MOZ/MORF Complex cluster_chromatin Chromatin Interaction BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Scaffolding ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Histone_H3 Histone H3 Tail BRPF1->Histone_H3 Binds Acetylated Lysine MOZ_MORF->Histone_H3 Acetylation H3K23ac H3K23 Acetylation Histone_H3->H3K23ac Gene_Transcription Target Gene Transcription H3K23ac->Gene_Transcription Promotes Cellular_Processes Cell Cycle Apoptosis Differentiation Gene_Transcription->Cellular_Processes GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibits GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Weakly Inhibits

Caption: BRPF1-MOZ/MORF HAT Complex Signaling Pathway.

BRPF2_Signaling_Pathway BRPF2-HBO1 HAT Complex Signaling cluster_complex BRPF2-HBO1 Complex cluster_chromatin Chromatin Interaction BRPF2 BRPF2 (BRD1) HBO1 HBO1 (KAT7) BRPF2->HBO1 Scaffolding ING4_5 ING4/5 BRPF2->ING4_5 Histone_H3_2 Histone H3 Tail BRPF2->Histone_H3_2 Binds Acetylated Lysine HBO1->Histone_H3_2 Acetylation H3K14ac H3K14 Acetylation Histone_H3_2->H3K14ac Gene_Transcription_2 Target Gene Transcription H3K14ac->Gene_Transcription_2 Promotes Erythropoiesis Erythropoiesis & Development Gene_Transcription_2->Erythropoiesis GSK9311_2 GSK9311 HCl (Weak Inhibitor) GSK9311_2->BRPF2 Weakly Inhibits troubleshooting_workflow Troubleshooting Unexpected Results with GSK9311 HCl Start Unexpected Activity with Negative Control (GSK9311) Check_Concentration Is the concentration too high? Start->Check_Concentration Check_Incubation Is the incubation time too long? Check_Concentration->Check_Incubation No Solution1 Perform dose-response and use lower concentration Check_Concentration->Solution1 Yes Check_Cell_Line Does the cell line overexpress BRPF1/2? Check_Incubation->Check_Cell_Line No Solution2 Reduce incubation time Check_Incubation->Solution2 Yes Consider_Off_Target Consider potential off-target effects Check_Cell_Line->Consider_Off_Target No Solution3 Use an alternative cell line or confirm target expression levels Check_Cell_Line->Solution3 Yes Solution4 Use a structurally unrelated negative control Consider_Off_Target->Solution4

References

potential off-target effects of GSK9311 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of GSK9311 hydrochloride. As this compound is widely used as a negative control for its active and selective analogue, GSK6853, this guide also includes relevant selectivity data for GSK6853 to provide a broader context for researchers.

FAQs: Understanding the Specificity of this compound

Q1: What is the primary target of this compound?

A1: this compound is an inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. It is, however, significantly less active than its analogue, GSK6853, and is therefore often utilized as a negative control in experiments.

Q2: How selective is the active analogue, GSK6853, for BRPF1?

A2: GSK6853 is a potent and highly selective inhibitor of the BRPF1 bromodomain.[1][2][3][4][5] It has shown over 1600-fold selectivity for BRPF1 when compared to a panel of other bromodomains.[1][2][5]

Q3: Has GSK6853 been profiled against other targets?

A3: Yes, GSK6853 was screened against a panel of 48 unrelated assays and exhibited only weak off-target activities relative to its high potency for BRPF1.[1][3][4][6]

Q4: Is there any known specific off-target effect for compounds related to GSK9311?

A4: A study has shown that GSK6853 and a related analogue, GSK5959, can inhibit the efflux transporter ABCG2 (ATP-binding cassette sub-family G member 2). Interestingly, GSK9311, used as a negative control in the same study, did not demonstrate this off-target effect. This suggests that minor structural differences can significantly alter off-target activities.

Data Presentation: Selectivity Profile of GSK6853

The following table summarizes the selectivity data for GSK6853, the active analogue of GSK9311, against various bromodomains. This data is provided to give researchers an understanding of the selectivity of this chemical scaffold.

Target BromodomainpIC50
BRPF18.1
BRPF25.1
BRPF34.8
BRD4 BD14.7
BRD4 BD2<4.3

Data sourced from TR-FRET assays.

Troubleshooting Guide

This guide addresses potential experimental issues that may arise due to unexpected off-target effects.

Issue Potential Cause Recommended Action
Unexpected cellular phenotype observed with GSK9311 that is inconsistent with its role as a negative control. While GSK9311 is a less active BRPF1 inhibitor, at high concentrations, it might engage with other targets. Also, consider the possibility of off-target effects unrelated to bromodomain inhibition.1. Confirm On-Target Engagement: If possible, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that GSK9311 is not engaging with BRPF1 at the concentrations used. 2. Titrate Concentration: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent. Use the lowest effective concentration to minimize potential off-target effects. 3. Use Orthogonal Controls: Employ structurally different BRPF1 inhibitors or genetic knockdown (e.g., siRNA, CRISPR) of BRPF1 to validate that the observed phenotype is independent of BRPF1 inhibition.
Discrepancy in results when using GSK9311 and its active analogue GSK6853. This is the expected outcome, as GSK9311 is the negative control. However, if the discrepancy points towards an unexpected activity of GSK9311, it could indicate a unique off-target effect of GSK9311 or a previously uncharacterized off-target effect of GSK6853. A known difference is the off-target inhibition of the ABCG2 transporter by GSK6853, which is not observed with GSK9311.1. Investigate ABCG2 Inhibition: If your experimental system expresses the ABCG2 transporter, consider if its inhibition by GSK6853 could explain the observed differences. You can test this by using a known ABCG2 inhibitor as a positive control. 2. Literature Review: Conduct a thorough literature search for any newly identified off-targets for either compound. 3. Phenotypic Profiling: Compare the cellular phenotypes induced by both compounds across multiple assays to identify distinct patterns of activity.
Inconsistent results in cell-based versus biochemical assays. This could be due to differences in cell permeability, metabolism of the compound, or engagement with off-targets that are only present in a cellular context.1. Assess Cell Permeability: If not already known, determine the cell permeability of GSK9311 in your specific cell line. 2. Metabolic Stability: Consider the metabolic stability of the compound in your cellular model. 3. Cellular Target Engagement: Utilize cellular target engagement assays to confirm that the compound is reaching its intended target within the cell.

Experimental Protocols

Assessing ABCG2 Transporter Inhibition using a Flow Cytometry-Based Substrate Accumulation Assay

This protocol is designed to determine if a test compound inhibits the efflux activity of the ABCG2 transporter.

Materials:

  • Cells expressing ABCG2 (e.g., HEK293-ABCG2) and parental control cells.

  • Fluorescent ABCG2 substrate (e.g., Hoechst 33342, BODIPY-prazosin, or pheophorbide A).

  • Known ABCG2 inhibitor as a positive control (e.g., Ko143).

  • Test compound (GSK9311 or GSK6853).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the ABCG2-expressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with the test compound at various concentrations for 30-60 minutes. Include wells with vehicle control (e.g., DMSO), the positive control inhibitor, and no treatment.

  • Substrate Addition: Add the fluorescent ABCG2 substrate to all wells at a final concentration optimized for your cell line and instrument.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.

  • Cell Harvesting: Gently wash the cells with cold PBS to remove extracellular substrate and compound. Detach the cells using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Resuspend the cells in cold PBS and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.

Visualizations

BRPF1_Signaling_Pathway cluster_0 BRPF1-MOZ/MORF Complex cluster_1 Chromatin Modification cluster_2 Gene Transcription BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF recruits Histone_H3 Histone H3 MOZ_MORF->Histone_H3 acetylates ING5 ING5 MEAF6 MEAF6 Acetylated_H3 Acetylated Histone H3 Histone_H3->Acetylated_H3 Transcription_Factors Transcription Factors Acetylated_H3->Transcription_Factors recruits Target_Genes Target Gene Expression Transcription_Factors->Target_Genes activates GSK9311 GSK9311 (Negative Control) GSK9311->BRPF1 weakly inhibits GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 inhibits

Caption: BRPF1 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response is_on_target Is the effect on-target (BRPF1 inhibition)? orthogonal_controls Use Orthogonal Controls (e.g., siRNA, other inhibitors) is_on_target->orthogonal_controls No end_on_target Conclusion: On-Target Effect is_on_target->end_on_target Yes dose_response->is_on_target off_target_screen Consider Off-Target Screening orthogonal_controls->off_target_screen abg2_inhibition Investigate ABCG2 Inhibition off_target_screen->abg2_inhibition end_off_target Conclusion: Potential Off-Target Effect abg2_inhibition->end_off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

References

GSK9311 hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK9311 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Known Stability & Storage Information

While comprehensive stability data for this compound in various aqueous solutions is not extensively published, the following information, gleaned from supplier datasheets and general chemical knowledge, provides a baseline for handling and storage.

ParameterRecommendationSource
Storage Temperature Store at +4°C.R&D Systems
Solubility in Water Soluble up to 100 mM.Tocris
Solubility in DMSO Soluble up to 100 mM.Tocris
Long-term Storage For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.BenchChem

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: My this compound solution has changed color. What should I do?

Answer: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments. We recommend preparing a fresh solution and ensuring it is protected from light.

Question: I'm observing precipitation in my frozen stock solution after thawing. How can I prevent this?

Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Question: My experimental results are inconsistent, and I suspect a loss of compound activity. What could be the cause?

Answer: Inconsistent results and loss of activity are common problems that may arise from the degradation of the small molecule inhibitor in the solution.[1] Several factors could be at play:

  • Solution Age: Always prepare fresh working solutions from a frozen stock for each experiment.

  • pH of Aqueous Solution: The stability of many compounds is pH-dependent. Ensure the pH of your buffer is appropriate and stable.

  • Exposure to Light and Air: Photochemical degradation and oxidation can occur with prolonged exposure. Store solutions in amber vials or wrap containers in foil and work in a shaded environment.[1] Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results or Loss of Activity degradation Compound Degradation start->degradation Suspect precipitation Precipitation start->precipitation Observe handling Inconsistent Handling start->handling Consider fresh_solution Prepare Fresh Solution degradation->fresh_solution check_storage Verify Storage Conditions (Temp, Light, Air) degradation->check_storage optimize_solubility Optimize Solubility (Solvent, pH, Concentration) precipitation->optimize_solubility standardize_protocol Standardize Protocol handling->standardize_protocol

Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in both water and DMSO up to 100 mM. For long-term storage, DMSO is a common choice. However, always be mindful of the final DMSO concentration in your experimental setup, as it can have effects on cells.

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored at +4°C in a tightly sealed container, protected from light and moisture.

Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?

A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.[1] We advise aliquoting your stock solution into single-use volumes before freezing.

Q4: What is this compound used for in research?

A4: this compound is an analogue of GSK6853 and is used as a negative control in experiments involving the inhibition of the BRPF bromodomain.[2][3] It inhibits the BRPF bromodomain with pIC50 values of 6.0 for BRPF1 and 4.3 for BRPF2.[2][3]

Experimental Protocol: Forced Degradation Study

To determine the stability of this compound in your specific aqueous solution, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution in Aqueous Buffer acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation photo Photolysis (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC neutralize->hplc calc Calculate % Remaining hplc->calc plot Plot Degradation Kinetics calc->plot

Workflow for the forced degradation study of this compound.

BRPF1 Signaling Pathway

This compound is a negative control for inhibitors of BRPF1, a core subunit of the MOZ/MORF histone acetyltransferase (HAT) complex. This complex plays a crucial role in gene transcription by acetylating histones.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Modification cluster_transcription Transcriptional Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF (Catalytic Subunit) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 Scaffolds EAF6 EAF6 BRPF1->EAF6 Scaffolds Acetylation Histone Acetylation (e.g., H3K14ac, H3K23ac) MOZ_MORF->Acetylation Catalyzes Histones Histones (e.g., H3) Histones->Acetylation Substrate Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Leads to Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Promotes GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Binds to Bromodomain GSK6853 GSK6853 (Inhibitor) GSK6853->BRPF1 Binds to Bromodomain

References

how to prevent GSK9311 hydrochloride precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GSK9311 hydrochloride during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues that may lead to the precipitation of this compound and offers solutions to resolve them.

Q1: My this compound has precipitated out of solution. What are the common causes?

A1: Precipitation of this compound can occur for several reasons:

  • Exceeding Solubility Limits: The most common cause is preparing a solution with a concentration higher than the compound's solubility in the chosen solvent.

  • Incorrect Solvent: Using a solvent in which this compound has low solubility.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, leading to precipitation, especially in saturated solutions.

  • pH Shift: Changes in the pH of the solution can affect the ionization state of the compound, thereby altering its solubility.

  • Improper Storage: Storing the solution under conditions that promote solvent evaporation or degradation of the compound.

Q2: What are the recommended solvents and maximum concentrations for this compound?

A2: this compound is readily soluble in both water and DMSO. The maximum recommended concentration for both solvents is 100 mM. It is crucial to not exceed this concentration to avoid precipitation.

Q3: I prepared a stock solution in DMSO and it precipitated after adding it to my aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The DMSO concentration in the final solution might be too low to maintain the solubility of this compound at that specific concentration.

  • Solution: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to keep the compound dissolved. It is often recommended to have a final DMSO concentration of 0.1% to 1% in cell-based assays, but this can be compound-dependent. You may need to perform a titration to determine the optimal final DMSO concentration for your experimental setup.

Q4: How should I properly store my this compound solutions to prevent precipitation?

A4: Proper storage is critical for maintaining the integrity and solubility of your this compound solutions.

  • Stock Solutions: Aliquot your stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Working Solutions: If you are using a working solution over a short period, it can be stored at 4°C. However, for longer-term storage, freezing is recommended. Always ensure the storage container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and risk precipitation.

Q5: Can the pH of my buffer affect the solubility of this compound?

A5: Yes, the pH of your aqueous buffer can influence the solubility of this compound. As a hydrochloride salt, its solubility is generally good in aqueous solutions. However, significant shifts to a more basic pH could potentially lead to the precipitation of the free base form of the compound, which may be less soluble. It is advisable to maintain a pH within a range that ensures the compound remains in its soluble salt form. For most biological experiments, a pH range of 7.2-7.4 is standard and should be suitable.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight474 g/mol
Maximum Solubility in Water100 mM
Maximum Solubility in DMSO100 mM
Purity≥98%
Storage Temperature (Solid)+4°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 4.74 mg of this compound in 1 mL of DMSO.

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (474 g/mol ) * (1000 mg/g) = 4.74 mg/mL

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your desired aqueous buffer (e.g., PBS, cell culture media)

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.

    • Add the calculated volume of the stock solution to your aqueous buffer.

    • Mix thoroughly by gentle vortexing or inversion.

    • Ensure the final concentration of DMSO is compatible with your experimental system.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_concentration Is the concentration > 100 mM? start->check_concentration check_solvent Was the correct solvent used (Water or DMSO)? check_concentration->check_solvent No reduce_concentration Reduce concentration to ≤ 100 mM check_concentration->reduce_concentration Yes check_dilution Precipitation after dilution in aqueous buffer? check_solvent->check_dilution Yes use_correct_solvent Use Water or DMSO as the solvent check_solvent->use_correct_solvent No check_storage Was the solution stored correctly? check_dilution->check_storage No optimize_dmso Optimize final DMSO concentration in aqueous buffer check_dilution->optimize_dmso Yes aliquot_and_store Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. check_storage->aliquot_and_store No resolved Issue Resolved check_storage->resolved Yes reduce_concentration->resolved use_correct_solvent->resolved optimize_dmso->resolved aliquot_and_store->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway_Placeholder A This compound (in solution) B Target Protein (e.g., in vitro assay) A->B Binding C Cell-based Assay A->C Cellular Uptake E Precipitation A->E D Biological Effect B->D C->D F Incorrect Dilution F->E

Caption: Experimental fate of this compound.

interpreting dose-response curves with GSK9311 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK9311 hydrochloride in their experiments. The information is designed to assist in the proper interpretation of dose-response curves and to address common issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemical compound that serves as a less active analogue and negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1][2] Its primary use is to confirm that the observed biological effects of GSK6853 are due to its specific inhibition of the BRPF1 bromodomain and not due to off-target effects or non-specific interactions of the chemical scaffold.

Q2: What is the mechanism of action of the BRPF1 bromodomain?

A2: The BRPF1 (Bromodomain and PHD Finger-containing protein 1) protein is a crucial scaffolding component of histone acetyltransferase (HAT) complexes, primarily the MOZ (monocytic leukemic zinc-finger protein) and MORF (MOZ-related factor) complexes.[3][4] These complexes are responsible for acetylating histone tails, a key post-translational modification that regulates gene expression. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin regions to modulate gene transcription.[3]

Q3: How was this compound designed to be a negative control?

A3: GSK9311 was designed by alkylating the 5-amide group of its active counterpart, GSK6853.[1][2] This modification was predicted to disrupt the intramolecular hydrogen bonding that is crucial for maintaining the active conformation of the molecule. This steric hindrance prevents the compound from effectively binding to the BRPF1 bromodomain, resulting in a significant drop in inhibitory activity.[1][2]

Q4: What is an expected dose-response curve for this compound?

A4: In a well-executed experiment, the dose-response curve for this compound is expected to be flat, showing minimal to no inhibition of BRPF1 activity across a wide range of concentrations. This lack of a dose-dependent effect helps to validate the specificity of the active compound, GSK6853.

Interpreting Dose-Response Curves: Troubleshooting Guide

Interpreting dose-response curves is a critical aspect of validating the activity and specificity of your compounds. Below are some common scenarios you might encounter when using this compound as a negative control and how to troubleshoot them.

Scenario Potential Cause(s) Troubleshooting Steps
Unexpected Activity: GSK9311 shows a dose-dependent inhibitory effect.1. Compound Degradation or Contamination: The GSK9311 stock may be degraded or contaminated with an active compound. 2. Assay Interference: The compound may be interfering with the assay technology (e.g., fluorescence, luminescence). 3. Off-Target Effects: At high concentrations, GSK9311 may exhibit off-target activity.1. Verify Compound Integrity: Confirm the purity and integrity of your GSK9311 stock using analytical methods like HPLC-MS. Prepare fresh stock solutions. 2. Run Assay Controls: Include controls to test for assay interference, such as running the assay in the absence of the target protein. 3. Lower Concentration Range: Test GSK9311 at lower concentrations to see if the effect is diminished.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to high variability. 2. Cell Plating Inconsistency: Uneven cell distribution in wells. 3. Reagent Instability: Degradation of assay reagents.1. Standardize Pipetting Technique: Use calibrated pipettes and ensure proper mixing. 2. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during plating. 3. Prepare Fresh Reagents: Use freshly prepared buffers and reagents.
Biphasic Dose-Response Curve 1. Complex Biological Response: The compound may have multiple effects at different concentrations. 2. Compound Aggregation: At higher concentrations, the compound may form aggregates that interfere with the assay.1. Investigate Mechanism: This may be a real, though unexpected, biological effect that requires further investigation. 2. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent aggregation.
Curve Does Not Reach 0% or 100% 1. Incomplete Inhibition/Activation: The compound may not be potent enough to elicit a full response at the tested concentrations. 2. Insoluble Compound: The compound may be precipitating out of solution at higher concentrations.1. Extend Concentration Range: Test a wider range of concentrations. 2. Check Solubility: Visually inspect for precipitation and consider using a different solvent or a lower top concentration.

Quantitative Data Summary

The following tables summarize the inhibitory activities of GSK6853 and its negative control, this compound, against BRPF bromodomains.

Table 1: Biochemical and Cellular Activity of GSK6853 and GSK9311

CompoundAssay TypeTargetpIC50
GSK6853NanoBRET Cellular AssayBRPF17.7
GSK9311NanoBRET Cellular AssayBRPF15.4
GSK6853Chemoproteomic Competition BindingEndogenous BRPF18.6

Data sourced from Bamborough et al., 2016.[1]

Table 2: BRPF Bromodomain Inhibition Profile

CompoundTargetpIC50
GSK9311BRPF16.0
GSK9311BRPF24.3

Experimental Protocols

Below is a detailed methodology for a NanoBRET™ cellular target engagement assay, a common method for evaluating the interaction of compounds with their target proteins in a cellular environment.

NanoBRET™ Cellular Target Engagement Assay Protocol

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding for NanoLuc-BRPF1 and HaloTag-Histone H3.3 using a suitable transfection reagent.

    • Incubate for 24 hours post-transfection.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM.

    • Plate the cells in a 96-well white-bottom plate at a density of 2 x 10^5 cells/mL.

  • Compound Addition:

    • Prepare serial dilutions of GSK6853 and this compound in DMSO.

    • Add the compounds to the cells to achieve final concentrations ranging from 0.1 nM to 30 µM. Include a DMSO-only control.

    • Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • BRET Measurement:

    • Add the NanoBRET™ furimazine substrate to all wells at a final concentration of 10 µM.

    • Read the plate within 5 minutes using a plate reader equipped with a 450 nm bandpass filter and a 610 nm long-pass filter.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the 610 nm emission signal by the 450 nm emission signal.

    • Normalize the BRET ratios to the DMSO control.

    • Plot the normalized BRET ratios against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the pIC50 values.

Visualizations

BRPF1 Signaling Pathway

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_hat MOZ/MORF HAT Complex BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Acetylated_Histone Acetylated Histone (H3K23ac) BRPF1->Acetylated_Histone Binds via Bromodomain Histone Histone Tail Histone->Acetylated_Histone Acetylation Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Promotes DNA DNA GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibits Binding GSK9311 GSK9311 (Negative Control) GSK9311->BRPF1 No Significant Inhibition

Caption: BRPF1 as a scaffold in the MOZ/MORF histone acetyltransferase (HAT) complex.

Experimental Workflow for Negative Control Validation

Negative_Control_Workflow cluster_experiment Experimental Design cluster_compounds Test Compounds cluster_results Expected Results start Start: Hypothesis that GSK6853 inhibits BRPF1 assay Perform Dose-Response Assay (e.g., NanoBRET) start->assay active GSK6853 (Active Compound) assay->active negative GSK9311 (Negative Control) assay->negative active_curve Sigmoidal Dose-Response for GSK6853 active->active_curve negative_curve Flat Dose-Response for GSK9311 negative->negative_curve conclusion Conclusion: Observed effect is specific to BRPF1 inhibition active_curve->conclusion negative_curve->conclusion

Caption: Logical workflow for validating inhibitor specificity using a negative control.

References

Technical Support Center: GSK9311 Hydrochloride Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK9311 hydrochloride as a negative control in their experiments.

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype Observed with this compound Treatment

Question: I am using this compound as a negative control alongside its active analogue, GSK6853, to study BRPF1 bromodomain inhibition. However, I am observing a slight but unexpected phenotype (e.g., changes in cell morphology, minor gene expression changes) in the cells treated with only this compound. What could be the cause?

Answer:

Several factors could contribute to an unexpected phenotype when using this compound. Here is a step-by-step guide to troubleshoot this issue:

1. Verify Compound Concentration and Integrity:

  • Concentration: Ensure you are using the compound at an appropriate concentration. Although it is a negative control, high concentrations may lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Solubility and Stability: this compound is soluble in water and DMSO. Ensure the compound is fully dissolved. Improper storage can lead to degradation. The compound should be stored at +4°C. For stock solutions, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[1]

2. Consider Off-Target Effects:

While designed as a less active analogue of GSK6853, this compound is not completely inert.[1][2] It still exhibits some inhibitory activity against BRPF bromodomains, albeit at a much lower potency.[1][2] It is also possible that at higher concentrations, it may interact with other cellular targets. A recent study highlighted that some epigenetic chemical probes can have off-target effects, such as inhibiting efflux transporters like ABCG2.[3]

3. Review Experimental Protocol:

A detailed review of your experimental protocol is crucial. Please refer to the sample protocol below for guidance.

Experimental Protocols

Protocol 1: Cell Treatment and Viability Assay
  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a dilution series in your cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM.

  • Cell Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

  • Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control and plot the results to determine if there is a dose-dependent effect.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound
Concentration (µM)Cell Viability (% of Vehicle)Standard Deviation
199.2%± 1.5%
598.5%± 1.8%
1097.1%± 2.1%
2590.3%± 3.5%
5082.4%± 4.2%

Interpretation: The hypothetical data above illustrates that at higher concentrations (≥25 µM), this compound may exhibit some level of cytotoxicity, which could explain an unexpected phenotype.

Mandatory Visualizations

Diagram 1: BRPF1 Signaling Pathway

BRPF1_Signaling_Pathway BRPF1 BRPF1 Histone_Acetylation Histone Acetylation (e.g., H3K14ac) BRPF1->Histone_Acetylation Binds to Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Promotes Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Enables GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibits GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Weakly Inhibits

Caption: Simplified BRPF1 signaling pathway and points of inhibition.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with GSK9311 HCl Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Check_Storage Confirm Proper Storage and Handling Check_Concentration->Check_Storage Concentration OK Perform_Dose_Response Perform Dose-Response Experiment Check_Concentration->Perform_Dose_Response Concentration Too High Review_Protocol Review Experimental Protocol Check_Storage->Review_Protocol Storage OK Contact_Support Contact Technical Support Check_Storage->Contact_Support Improper Storage Consider_Off_Target Consider Potential Off-Target Effects Review_Protocol->Consider_Off_Target Protocol OK Review_Protocol->Perform_Dose_Response Protocol Error Consider_Off_Target->Perform_Dose_Response Off-Target Possible Perform_Dose_Response->Contact_Support Issue Persists

Caption: Troubleshooting workflow for unexpected results with GSK9311 HCl.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a less active analogue of GSK6853 and functions as a negative control in studies involving BRPF bromodomain inhibition.[1][2] It has significantly lower inhibitory activity on BRPF1 and BRPF2 compared to GSK6853.[1][2]

Q2: At what concentration should I use this compound?

A2: The optimal concentration is cell-type and assay-dependent. It is recommended to use it at the same concentration as the active compound (GSK6853) you are testing. However, a preliminary dose-response experiment is advisable to ensure that the chosen concentration does not induce off-target effects or cytotoxicity in your specific experimental setup.

Q3: Can this compound be used in in vivo studies?

A3: While GSK6853 has properties suitable for cellular and in vivo studies, the documentation for this compound primarily emphasizes its use as a negative control in in vitro cellular assays.[1][2] For in vivo applications, careful preliminary studies to assess toxicity and pharmacokinetics would be essential.

Q4: Are there known off-target effects for this compound?

A4: There is no specific literature detailing off-target effects for this compound. However, it is a general concern for chemical probes that they may have unintended targets, especially at higher concentrations.[3] If you observe unexpected results that cannot be attributed to its weak BRPF inhibition, considering potential off-target effects is a valid troubleshooting step.

Q5: My results with this compound are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors, including variability in cell passage number, slight differences in compound concentration, or degradation of the compound stock solution. Ensure that your experimental conditions are as consistent as possible between replicates and experiments. Preparing fresh dilutions of the compound from a properly stored stock for each experiment is recommended.

References

GSK9311 hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and storage conditions of GSK9311 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at +4°C.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in water and DMSO up to 100 mM.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-purity solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. Always use the batch-specific molecular weight provided on the product's certificate of analysis for accurate calculations.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: While specific stability data for this compound in solution is not publicly available, general best practices for small molecule inhibitors suggest that stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.[2]

Q5: Is this compound sensitive to light?

A5: There is no specific public data on the photostability of this compound. As a general precaution, it is advisable to protect solutions from light by storing them in amber vials or by wrapping the vials in foil.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.Prepare fresh stock solutions. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2] Consider performing a stability test of the compound in your experimental buffer.
Precipitation observed in stock solution upon thawing. The solubility limit of the compound may be exceeded at lower temperatures, or the solvent may not be suitable for cryogenic storage.Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution. Consider preparing a slightly lower concentration stock solution if precipitation persists.[2]
Color change in the stock or working solution. This may indicate chemical degradation or oxidation of the compound.Discard the solution and prepare a fresh one. To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[2]

Experimental Protocols

As specific degradation studies for this compound are not publicly available, a general protocol for assessing small molecule stability is provided below. This can be adapted to evaluate the stability of this compound under your specific experimental conditions.

Protocol: General Assessment of Small Molecule Stability in an Aqueous Buffer

Objective: To determine the stability of a small molecule inhibitor in a specific aqueous buffer over a defined time course.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture media)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC-grade solvents

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.

  • Time-Course Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the working solution. Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working incubate Incubate under Experimental Conditions prep_working->incubate sample Collect Aliquots at Time Points incubate->sample quench Stop Degradation (e.g., Freeze at -80°C) sample->quench hplc Analyze by HPLC quench->hplc data_analysis Determine % Remaining vs. Time hplc->data_analysis

Workflow for Assessing Small Molecule Stability.

troubleshooting_workflow start Inconsistent Experimental Results? check_solution Check for Precipitation or Color Change in Solution start->check_solution precip Precipitation? check_solution->precip color_change Color Change? check_solution->color_change precip->color_change No thaw_vortex Thaw Slowly and Vortex precip->thaw_vortex Yes fresh_solution Prepare Fresh Solution color_change->fresh_solution Yes check_storage Review Storage Conditions (Temp, Light, Aliquoting) color_change->check_storage No lower_conc Consider Lowering Stock Concentration thaw_vortex->lower_conc fresh_solution->check_storage stability_test Perform Stability Test in Experimental Buffer check_storage->stability_test

References

Validation & Comparative

A Comparative Guide to BRPF1 Bromodomain Inhibitors: GSK9311 Hydrochloride and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, bromodomain inhibitors have emerged as critical tools for dissecting the roles of these acetyl-lysine reader domains in health and disease. This guide provides a detailed comparison of GSK9311 hydrochloride, a known negative control, with its potent analog GSK6853 and other notable inhibitors of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with supporting experimental data and methodologies, to inform their selection of chemical probes for studying BRPF1.

Introduction to BRPF1 and its Inhibitors

BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1] By recognizing acetylated lysine residues on histone tails, the BRPF1 bromodomain tethers these HAT complexes to chromatin, leading to further histone acetylation and the regulation of gene expression. Dysregulation of this process has been implicated in various diseases, including cancer, making BRPF1 an attractive therapeutic target.

This compound is frequently utilized in research as a negative control due to its significantly lower potency compared to its structural analog, GSK6853. GSK6853 is a highly potent and selective inhibitor of the BRPF1 bromodomain.[2][3] This guide will compare these two compounds and extend the analysis to include other key BRPF1 inhibitors such as PFI-4, as well as broader-spectrum BRPF inhibitors like NI-57, and dual-target inhibitors such as IACS-9571 and BAY-299.

Quantitative Comparison of Bromodomain Inhibitors

The inhibitory activities of this compound and its counterparts have been characterized using various biochemical and biophysical assays. The following tables summarize the available quantitative data, primarily focusing on their potency against BRPF1 and selectivity against other bromodomains.

InhibitorTarget(s)Assay TypePotency (pIC50)Potency (IC50, nM)Potency (pKd)Potency (Kd, nM)Cellular Potency (EC50/IC50, nM)
This compound BRPF1, BRPF26.0 (BRPF1), 4.3 (BRPF2)No effect
GSK6853 BRPF1TR-FRET8.189.50.320 (NanoBRET)
PFI-4 BRPF17.1808.013240-250 (NanoBRET/FRAP)
NI-57 BRPF1, BRPF2, BRPF3AlphaScreen3.1 (BRPF1), 46 (BRPF2), 140 (BRPF3)31 (BRPF1), 110 (BRPF2), 410 (BRPF3)70 (NanoBRET)
IACS-9571 TRIM24, BRPF1AlphaScreen8 (TRIM24), 7.6 (TRIM24)31 (TRIM24), 14 (BRPF1)50
BAY-299 BRPF2, TAF1 BD2TR-FRET/AlphaScreen67 (BRPF2, TR-FRET), 97 (BRPF2, AlphaScreen)575 (NanoBRET, vs H4)

Table 1: Potency and Cellular Activity of Selected Bromodomain Inhibitors. This table highlights the inhibitory potency of this compound and other key inhibitors against their primary targets, as determined by various in vitro and cellular assays.

InhibitorSelectivity Profile
This compound Primarily used as a negative control; significantly less active than GSK6853.
GSK6853 >1600-fold selective for BRPF1 over a panel of 48 other bromodomains.[2]
PFI-4 >100-fold selectivity for BRPF1 over other bromodomains, including BRPF2, BRPF3, and BRD4.[4][5]
NI-57 Pan-BRPF inhibitor with good selectivity over BRD9 (>32-fold) and BRD4.[6][7]
IACS-9571 Dual inhibitor of TRIM24 and BRPF1, with 9- and 21-fold selectivity against BRPF2 and BRPF3, respectively, and >7,700-fold selectivity over BRD4.[8][9]
BAY-299 Dual inhibitor of BRPF2 and TAF1, with 47- and 83-fold selectivity over BRPF1 and BRPF3, respectively (TR-FRET).[10]

Table 2: Selectivity Profiles of Bromodomain Inhibitors. This table summarizes the selectivity of the discussed inhibitors against other bromodomain family members.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

BRPF1_Signaling_Pathway cluster_chromatin Chromatin cluster_complex MOZ/MORF HAT Complex cluster_downstream Downstream Effects Histone Histone Tails Ac1 Acetylated Lysine (KAc) Histone->Ac1 HATs (e.g., p300/CBP) BRPF1 BRPF1 Ac1->BRPF1 Recognition by Bromodomain MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 Scaffolds hEAF6 hEAF6 BRPF1->hEAF6 Scaffolds Ac2 Further Histone Acetylation MOZ_MORF->Ac2 Catalyzes Gene_Expression Gene Expression (e.g., Hox genes) Ac2->Gene_Expression Inhibitor Bromodomain Inhibitors (e.g., GSK6853) Inhibitor->BRPF1 Blocks Binding

Caption: BRPF1 Signaling Pathway.

AlphaScreen_Workflow cluster_reactants Reactants cluster_beads AlphaScreen Beads cluster_no_inhibitor No Inhibition cluster_inhibition Inhibition Biotin_Peptide Biotinylated Acetylated Peptide Donor Streptavidin-coated Donor Bead Biotin_Peptide->Donor GST_BRPF1 GST-tagged BRPF1 Bromodomain Acceptor Anti-GST-coated Acceptor Bead GST_BRPF1->Acceptor Inhibitor Test Inhibitor Inhibitor->GST_BRPF1 Binds Complex Ternary Complex (Beads in Proximity) Donor->Complex Acceptor->Complex Signal High AlphaScreen Signal Complex->Signal No_Complex No Complex Formation (Beads are Distant) No_Signal Low AlphaScreen Signal No_Complex->No_Signal

Caption: AlphaScreen Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay is commonly used to measure the binding of a bromodomain to an acetylated histone peptide and the displacement of this interaction by a small molecule inhibitor.[11]

Principle: The assay utilizes two types of beads: a donor bead coated with streptavidin and an acceptor bead coated with an antibody against a protein tag (e.g., GST). A biotinylated, acetylated histone peptide binds to the donor bead, while a GST-tagged bromodomain protein binds to the acceptor bead. When the bromodomain interacts with the acetylated peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor that disrupts the bromodomain-peptide interaction will prevent this proximity, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation: All proteins and reagents are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Incubation: In a 384-well plate, incubate the GST-tagged BRPF1 bromodomain, the biotinylated acetylated histone H4 peptide, and varying concentrations of the test inhibitor (e.g., this compound).

  • Bead Addition: Add streptavidin-coated donor beads and anti-GST acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead binding and signal development.

  • Signal Detection: Read the plate using an AlphaScreen-capable microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined by plotting the signal intensity against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[6][12][13][14]

Principle: A solution of the ligand (e.g., a bromodomain inhibitor) is titrated into a solution containing the macromolecule (e.g., the BRPF1 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the macromolecule becomes saturated with the ligand, the heat change per injection decreases until only the heat of dilution is observed.

Protocol:

  • Sample Preparation: Dialyze the purified BRPF1 bromodomain and dissolve the inhibitor in the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • ITC Experiment Setup: Load the BRPF1 bromodomain solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor into the sample cell while maintaining a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry, and enthalpy of binding.

BROMOscan™

BROMOscan is a competition binding assay platform from DiscoveRx used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.

Protocol:

  • Assay Setup: The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

  • Competition: The compound competes with the immobilized ligand for binding to the bromodomain.

  • Quantification: After an equilibration period, the unbound bromodomain is washed away, and the amount of bromodomain remaining bound to the solid support is quantified by qPCR.

  • Data Analysis: The Kd is determined by measuring the concentration of the test compound that results in 50% displacement of the bromodomain from the immobilized ligand.

Conclusion

This guide provides a comparative analysis of this compound and other significant bromodomain inhibitors targeting BRPF1. The data clearly positions this compound as a weak inhibitor, reinforcing its utility as a negative control in experiments involving its potent counterpart, GSK6853. For researchers investigating the specific role of BRPF1, highly selective inhibitors like GSK6853 and PFI-4 are invaluable tools. In contrast, pan-BRPF inhibitors such as NI-57 can be employed to probe the redundant or synergistic functions of BRPF family members. Dual-target inhibitors like IACS-9571 and BAY-299 offer opportunities to explore the interplay between different epigenetic reader domains. The provided experimental protocols for key assays serve as a foundation for the rigorous evaluation of these and future bromodomain inhibitors. Careful consideration of the potency, selectivity, and cellular activity of these compounds is paramount for the design of well-controlled and informative experiments in the field of epigenetics.

References

Validating GSK9311 Hydrochloride as a Robust Inactive Control for BRPF1 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in epigenetic research and drug development, the use of well-characterized chemical probes and their corresponding inactive controls is paramount for rigorous target validation. This guide provides a comprehensive comparison of the potent BRPF1 bromodomain inhibitor, GSK6853, and its structurally related, but significantly less active analog, GSK9311 hydrochloride. The experimental data presented herein validates this compound as a reliable negative control for studies investigating the biological roles of the BRPF1 bromodomain.

Unveiling the Inactive Nature of GSK9311

This compound was intentionally designed as an inactive control for GSK6853.[1] The key structural modification, an alkylation of the 5-amide group in GSK9311, sterically hinders the molecule from adopting the necessary conformation to bind effectively to the BRPF1 bromodomain.[1] This subtle alteration results in a dramatic reduction in its inhibitory activity, a crucial characteristic for a negative control.

Comparative Biological Activity

The disparity in biological activity between GSK6853 and this compound is quantitatively demonstrated across various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (pIC50), highlighting the substantial difference in potency.

CompoundTargetAssay TypepIC50Fold DifferenceReference
GSK6853BRPF1Cellular NanoBRET™7.7>100x[1][2]
This compoundBRPF1Cellular NanoBRET™5.4[1][2]
This compoundBRPF1Biochemical6.0[3][4]
This compoundBRPF2Biochemical4.3[3][4]

As the data illustrates, GSK6853 potently inhibits the BRPF1 bromodomain in a cellular context, whereas this compound exhibits over 100-fold weaker activity.[1] This significant drop in potency confirms that this compound is a suitable negative control, as it is unlikely to elicit biological effects mediated by BRPF1 inhibition at concentrations where GSK6853 is highly active.

The BRPF1 Signaling Pathway and Point of Inhibition

BRPF1 (Bromodomain and PHD Finger Containing 1) is a critical scaffolding protein that plays a pivotal role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][5] These complexes are key regulators of gene transcription through the acetylation of histone tails. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin locations to promote gene expression.[1] Recent studies have also implicated BRPF1 in modulating the JAK2/STAT3 signaling pathway in certain cancers.[6]

GSK6853 acts by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its engagement with acetylated histones. This disruption of the BRPF1-chromatin interaction inhibits the recruitment of the MOZ/MORF HAT complex and subsequent gene transcription. This compound, due to its diminished binding affinity, fails to effectively block this interaction.

cluster_nucleus Nucleus cluster_inhibition Inhibition Histone Acetylated Histones BRPF1 BRPF1 Bromodomain Histone->BRPF1 binds to HAT_complex MOZ/MORF HAT Complex BRPF1->HAT_complex recruits Gene Target Gene Transcription HAT_complex->Gene activates GSK6853 GSK6853 GSK6853->BRPF1 inhibits GSK9311 GSK9311 (Inactive) GSK9311->BRPF1 weakly inhibits

Caption: BRPF1 signaling pathway and points of inhibition.

Experimental Protocols

NanoBRET™ Cellular Target Engagement Assay

This assay quantitatively measures the displacement of the BRPF1 bromodomain from histone H3.3 in live cells.[1][3]

Methodology:

  • Cell Preparation: HEK293T cells are co-transfected with plasmids encoding for NanoLuc®-fused BRPF1 bromodomain and HaloTag®-fused histone H3.3.

  • Compound Treatment: Transfected cells are plated in 96-well plates and treated with a serial dilution of GSK6853 or this compound for a specified incubation period (e.g., 18 hours) at 37°C and 5% CO2.[3]

  • Substrate Addition: The NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand are added to the cells.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®, 460 nm) and acceptor (HaloTag®-618, 618 nm) signals.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated for each well. The data is then normalized to vehicle-treated controls, and pIC50 values are determined by fitting the data to a dose-response curve.

cluster_workflow NanoBRET™ Assay Workflow start Start: Transfect cells plate Plate cells and add compounds start->plate incubate Incubate (18h, 37°C) plate->incubate add_reagents Add NanoBRET™ substrates incubate->add_reagents read Read luminescence (460nm & 618nm) add_reagents->read analyze Analyze data and calculate pIC50 read->analyze end End: Compare potencies analyze->end

Caption: Experimental workflow for the NanoBRET™ assay.

Conclusion

The extensive difference in inhibitory potency, as demonstrated by the comparative quantitative data, firmly establishes this compound as a reliable and essential inactive control for studying the biological functions of the BRPF1 bromodomain. Its structural similarity to the potent inhibitor GSK6853, combined with its significantly attenuated activity, allows researchers to confidently attribute observed biological effects to the specific inhibition of BRPF1. The use of this compound alongside GSK6853 is therefore highly recommended to ensure the robustness and validity of experimental findings in the field of epigenetics.

References

Comparative Analysis of BRPF1 Inhibitors and Controls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to BRPF1

Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the regulation of gene expression through histone acetylation. As a key component of the MOZ (monocytic leukemia zinc finger protein)/MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes, BRPF1 plays a significant role in chromatin remodeling.[1][2] Its dysregulation has been implicated in various diseases, including several types of cancer and neurodevelopmental disorders, making it a compelling therapeutic target for drug development. This guide provides a comparative analysis of current BRPF1 inhibitors, details on experimental controls, and methodologies for their evaluation.

Comparative Analysis of BRPF1 Inhibitors

The development of small molecule inhibitors targeting the bromodomain of BRPF1 has led to several promising compounds. These inhibitors are designed to disrupt the interaction between BRPF1 and acetylated histones, thereby modulating gene expression. The following tables summarize the biochemical potency and selectivity of prominent BRPF1 inhibitors based on available experimental data.

Table 1: Biochemical and Cellular Potency of BRPF1 Inhibitors

InhibitorTypeBiochemical IC50/pIC50 (BRPF1)Biochemical Kd (BRPF1)Cellular IC50/EC50 (BRPF1)
GSK5959 Selective BRPF180 nM-0.98 µM (NanoBRET)
GSK6853 Selective BRPF1pIC50 = 8.1 (TR-FRET)pKd = 9.5pIC50 = 7.7 (NanoBRET)
PFI-4 Selective BRPF1B80 nM13 nM-
OF-1 Pan-BRPF-100 nM (BRPF1B)-
NI-42 Pan-BRPF-40 nM-
NI-57 Pan-BRPF-31 nM-
BAY-140 BRPF1/230 nM (TR-FRET)-1300 nM (NanoBRET)
BAY-496 BRPF1/220 nM (TR-FRET)-810 nM (NanoBRET)
IACS-9571 Dual TRIM24/BRPF1-14 nM-

Table 2: Selectivity Profile of BRPF1 Inhibitors

InhibitorBRPF2 IC50/SelectivityBRPF3 IC50/SelectivityBET Family (BRD4) IC50/Selectivity
GSK5959 >100-fold selective over BRPF2>1000-fold selective over BRPF3>500-fold selective
GSK6853 >160-fold selective>1600-fold selective over all other bromodomainsHighly selective (>1600-fold)
PFI-4 ---
OF-1 Kd = 500 nM-39-fold selective over BRD4
NI-42 Kd = 210 nMKd = 940 nM>32-fold selective over non-class IV
NI-57 Kd = 108 nMKd = 409 nM>32-fold selective over non-class IV
BAY-140 380 nM->20 µM
BAY-496 160 nM->20 µM
IACS-9571 -Weaker binding to BRPF3Good selectivity

Controls in BRPF1 Inhibition Studies

To ensure the validity and specificity of experimental results, appropriate controls are essential.

  • Vehicle Control (e.g., DMSO): Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control, where cells or biochemical assays are treated with the same concentration of DMSO as the inhibitor-treated samples, is crucial to account for any effects of the solvent itself.[3][4][5][6]

  • Genetic Controls (siRNA/shRNA): To confirm that the observed phenotype is a direct result of BRPF1 inhibition, genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is a powerful tool.[7][8][9][10][11] By comparing the effects of a chemical inhibitor to the effects of reducing BRPF1 protein levels through RNA interference, researchers can validate the on-target activity of the compound.[12][13]

Experimental Methodologies

Detailed experimental protocols are critical for the reproducibility of findings. Below are methodologies for key assays used in the characterization of BRPF1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding of BRPF1 to acetylated histone peptides in a high-throughput format.

  • Reagents:

    • Recombinant His-tagged BRPF1 bromodomain protein.

    • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Procedure:

    • Add 2 µL of test compound (in DMSO) or DMSO vehicle control to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the BRPF1 protein and the Europium-labeled anti-His antibody.

    • Add 4 µL of a solution containing the biotinylated H4K12ac peptide and the streptavidin-conjugated acceptor.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).

    • The ratio of the acceptor to donor emission is calculated and used to determine the inhibitory activity.

NanoBRET™ Cellular Assay

This assay measures the engagement of an inhibitor with BRPF1 in living cells.

  • Reagents:

    • HEK293 cells.

    • Plasmid encoding BRPF1 fused to NanoLuc® luciferase (Donor).

    • Plasmid encoding Histone H3.3 fused to HaloTag® (Acceptor).

    • NanoBRET™ Nano-Glo® Substrate.

    • HaloTag® NanoBRET™ 618 Ligand.

    • Opti-MEM™ I Reduced Serum Medium.

  • Procedure:

    • Co-transfect HEK293 cells with the BRPF1-NanoLuc® and Histone H3.3-HaloTag® plasmids.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

    • Dispense the cell suspension into a 96-well plate.

    • Add the test compounds at various concentrations.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

    • The BRET ratio (acceptor emission/donor emission) is calculated to determine target engagement.

ALPHAScreen™ Assay

This bead-based proximity assay is another method for quantifying the interaction between BRPF1 and acetylated histones.

  • Reagents:

    • His-tagged BRPF1 bromodomain.

    • Biotinylated acetylated histone peptide.

    • Streptavidin-coated Donor beads.

    • Nickel Chelate Acceptor beads.

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

  • Procedure:

    • Add test compounds to the wells of a 384-well plate.

    • Add a mixture of His-tagged BRPF1 and biotinylated histone peptide.

    • Incubate for 30 minutes at room temperature.

    • Add a suspension of Ni-NTA Acceptor beads and incubate for 60 minutes.

    • Add a suspension of Streptavidin Donor beads and incubate for 30 minutes in the dark.

    • Read the plate on an ALPHAScreen-capable plate reader.

Cell Viability (CCK-8) Assay

This colorimetric assay is used to assess the effect of BRPF1 inhibitors on the proliferation of cancer cell lines.

  • Reagents:

    • Cancer cell line of interest (e.g., U87-MG, U251 glioma cells).[14]

    • Cell Counting Kit-8 (CCK-8) solution.

    • Complete cell culture medium.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of the BRPF1 inhibitor or DMSO vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for studying BRPF1 inhibitors, the following diagrams are provided.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_regulation Transcriptional Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF binds ING5 ING5 BRPF1->ING5 binds MEAF6 MEAF6 BRPF1->MEAF6 binds Histones Histone H3 BRPF1->Histones recognizes acetylated lysines MOZ_MORF->Histones acetylates Acetylation H3K14/K23 Acetylation Histones->Acetylation DNA DNA Gene_Expression Target Gene Expression (e.g., E2F2, EZH2) Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Acetylation->Gene_Expression promotes Inhibitor BRPF1 Inhibitor Inhibitor->BRPF1 inhibits

Caption: BRPF1 signaling pathway within the MOZ/MORF complex.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_controls Controls TR_FRET TR-FRET Assay Analysis Data Analysis (IC50, Selectivity) TR_FRET->Analysis AlphaScreen ALPHAScreen Assay AlphaScreen->Analysis NanoBRET NanoBRET Assay (Target Engagement) CCK8 CCK-8 Assay (Cell Viability) NanoBRET->CCK8 Western_Blot Western Blot (Protein Levels) CCK8->Western_Blot DMSO Vehicle Control (DMSO) DMSO->TR_FRET DMSO->AlphaScreen DMSO->NanoBRET DMSO->CCK8 siRNA Genetic Control (si/shRNA) siRNA->Western_Blot validate target Start Identify/Synthesize BRPF1 Inhibitor Start->TR_FRET Start->AlphaScreen Analysis->NanoBRET

Caption: General workflow for evaluating BRPF1 inhibitors.

Conclusion

The landscape of BRPF1 inhibitors is rapidly evolving, with several potent and selective compounds now available for research. These inhibitors, in conjunction with appropriate controls, provide powerful tools to dissect the biological functions of BRPF1 and to explore its therapeutic potential. The standardized experimental protocols outlined in this guide are intended to facilitate the comparison of data across different studies and to accelerate the development of novel therapeutics targeting this important epigenetic regulator. Future research will likely focus on improving the in vivo efficacy and safety profiles of these inhibitors, as well as on identifying predictive biomarkers for patient stratification.

References

Head-to-Head Comparison: GSK9311 and Other Negative Controls in Bromodomain Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of epigenetic research, particularly in the study of bromodomains, the use of well-characterized chemical probes and their corresponding negative controls is paramount for validating on-target effects and avoiding misinterpretation of experimental results. This guide provides a detailed head-to-head comparison of GSK9311, the designated negative control for the BRPF1 bromodomain inhibitor GSK6853, and discusses other relevant negative controls used in the field of bromodomain research.

GSK9311: The Inactive Counterpart to a Potent BRPF1 Inhibitor

GSK9311 is a close structural analog of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.[1] BRPF1 (Bromodomain and PHD Finger-containing Protein 1) is a scaffolding protein that plays a crucial role in the assembly and activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. By inhibiting the BRPF1 bromodomain, GSK6853 prevents the recognition of acetylated histones, thereby modulating gene expression.

GSK9311 is designed to be inactive or significantly less active against BRPF1, allowing researchers to distinguish the specific effects of BRPF1 inhibition from off-target or compound-related effects.[1] The only structural difference between GSK6853 and GSK9311 is the alkylation of the 5-amide group in GSK9311, which dramatically reduces its binding affinity for the BRPF1 bromodomain.

Comparative Activity Data: GSK9311 vs. GSK6853

The disparity in activity between GSK9311 and its active counterpart, GSK6853, has been quantitatively demonstrated in both biochemical and cellular assays.

CompoundTargetAssay TypepIC50IC50Notes
GSK6853 BRPF1TR-FRET8.18 nMPotent and selective inhibitor.
GSK9311 BRPF1TR-FRET6.0-Significantly reduced potency compared to GSK6853.[1]
GSK6853 BRPF2TR-FRET5.1-Moderate activity.
GSK9311 BRPF2TR-FRET4.3-Weak activity.[1]
GSK6853 Cellular BRPF1 EngagementNanoBRET™-20 nMDemonstrates cell permeability and target engagement.
GSK9311 Cellular BRPF1 EngagementNanoBRET™->3.7 µMShows minimal cellular activity, confirming its utility as a negative control.

Other Negative Controls in Bromodomain Research

Active InhibitorTarget FamilyNegative ControlKey Feature
(+)-JQ1 BET(-)-JQ1 Enantiomer with no significant binding to BET bromodomains.
BI-9564 BRD9/BRD7BI-6354 Structurally related compound with very weak potency on BRD9 and BRD7.[2][3]

The use of these pairs allows researchers to confidently attribute biological effects to the inhibition of the specific bromodomain target rather than to the chemical scaffold itself.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key assays used to characterize GSK9311 and GSK6853.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of the bromodomain to an acetylated histone peptide.

Objective: To determine the in vitro potency (IC50) of inhibitors.

Materials:

  • GST-tagged BRPF1 bromodomain protein

  • Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide

  • Europium-labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compounds (GSK6853, GSK9311) serially diluted in DMSO

Procedure:

  • Add assay buffer, GST-BRPF1, and the biotin-H4K12ac peptide to a 384-well plate.

  • Add serially diluted test compounds.

  • Incubate for 15 minutes at room temperature.

  • Add the Eu-anti-GST antibody and Streptavidin-APC conjugate.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the ratio of acceptor to donor fluorescence and plot against compound concentration to determine the pIC50.

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the displacement of a tracer from the target protein by a test compound.

Objective: To confirm target engagement and measure the potency of inhibitors in a cellular context.

Materials:

  • HEK293 cells

  • Plasmid encoding BRPF1-NanoLuc® fusion protein

  • Plasmid encoding HaloTag®-Histone H3.3

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (tracer)

  • Test compounds (GSK6853, GSK9311)

Procedure:

  • Co-transfect HEK293 cells with the BRPF1-NanoLuc® and HaloTag®-Histone H3.3 plasmids.

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Add serially diluted test compounds.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.

  • Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental designs aids in understanding the role of GSK9311 as a negative control.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Experimental Intervention Histone Histone Tail Ac_Histone Acetylated Histone Histone->Ac_Histone HAT Activity BRPF1 BRPF1 Ac_Histone->BRPF1 Recognition HAT HAT Complex (MOZ/MORF) BRPF1->HAT Scaffolding Gene_Expression Gene Expression HAT->Gene_Expression Activation GSK6853 GSK6853 (Inhibitor) GSK6853->BRPF1 Inhibits Binding GSK9311 GSK9311 (Negative Control) GSK9311->BRPF1 No Significant Inhibition

Caption: BRPF1 signaling and points of intervention.

Experimental_Workflow start Start with Biological Question treatment Treat Cells/System start->treatment group1 Vehicle (e.g., DMSO) treatment->group1 group2 GSK6853 (Active Compound) treatment->group2 group3 GSK9311 (Negative Control) treatment->group3 phenotype Measure Phenotypic/Molecular Endpoint group1->phenotype group2->phenotype group3->phenotype analysis Data Analysis phenotype->analysis conclusion Conclusion analysis->conclusion

References

GSK9311 Hydrochloride: A Comparative Analysis of BRPF1/2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, precise understanding of a compound's activity is paramount. This guide provides a comparative analysis of GSK9311 hydrochloride's inhibitory effects on Bromodomain and PHD Finger-containing Protein 1 (BRPF1) and 2 (BRPF2). Contrary to the notion of it being a non-inhibitor, experimental data demonstrates that this compound is a weak inhibitor of both BRPF1 and BRPF2. It is best utilized as a negative control in comparison to its potent, structurally related analogue, GSK6853.

Summary of Inhibitory Activity

This compound displays significantly lower potency against BRPF1 and BRPF2 when compared to the highly potent and selective BRPF1 inhibitor, GSK6853. The inhibitory activities, represented as pIC50 values, are summarized in the table below. A higher pIC50 value indicates greater potency.

CompoundTargetpIC50IC50 (nM)Reference
This compound BRPF1 6.0 1000 [1]
BRPF2 4.3 50118 [1]
GSK6853BRPF18.17.9[2]
BRPF25.17943[2]

Note: IC50 values are calculated from the pIC50 values (IC50 = 10^(-pIC50) M) and are presented in nanomolar (nM) concentration.

This data clearly illustrates that this compound is approximately 126-fold less potent against BRPF1 and over 6-fold less potent against BRPF2 than GSK6853, making it an appropriate negative control for studies involving its more active counterpart.

Logical Relationship of Compounds

The relationship between GSK9311 and GSK6853 is that of a potent inhibitor and its less active analogue, which serves as a negative control to validate that the observed biological effects of GSK6853 are due to the specific inhibition of BRPF1.

GSK6853 GSK6853 (Potent BRPF1 Inhibitor) BRPF1 BRPF1 GSK6853->BRPF1 Strongly Inhibits (pIC50 = 8.1) BRPF2 BRPF2 GSK6853->BRPF2 Weakly Inhibits (pIC50 = 5.1) GSK9311 This compound (Weak Inhibitor / Negative Control) GSK9311->BRPF1 Weakly Inhibits (pIC50 = 6.0) GSK9311->BRPF2 Very Weakly Inhibits (pIC50 = 4.3) Biological_Effect Biological Effect (e.g., modulation of gene expression) BRPF1->Biological_Effect Regulates

Caption: Comparative inhibition of BRPF1/2 by GSK6853 and GSK9311.

Experimental Protocols

The inhibitory activities of this compound and GSK6853 were determined using biochemical assays. The following are detailed methodologies based on the original research by Bamborough et al., 2016.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Detection A Dispense Test Compound (e.g., GSK9311) into assay plate B Add BRPF1/2 Bromodomain (GST-tagged) and Biotinylated Histone Peptide A->B C Incubate B->C D Add Europium-labeled anti-GST Antibody (Donor) and Streptavidin-APC (Acceptor) C->D E Incubate D->E F Read TR-FRET Signal (Excitation at ~340 nm, Emission at ~620 nm and ~665 nm) E->F G Data Analysis F->G Calculate pIC50

Caption: Workflow for the TR-FRET based BRPF1/2 inhibition assay.

Detailed Protocol:

  • Compound Plating: Test compounds, including this compound and GSK6853, are serially diluted in DMSO and dispensed into a low-volume 384-well black plate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), and 1 mM DTT.

    • BRPF1 or BRPF2 bromodomain (GST-tagged) and a biotinylated histone H4 acetylated peptide are diluted in the assay buffer.

  • Assay Reaction: The BRPF bromodomain and histone peptide mixture is added to the compound-containing wells. The plate is then incubated for a defined period (e.g., 15 minutes) at room temperature.

  • Detection: A solution containing a Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Allophycocyanin (APC) (acceptor fluorophore) is added to the wells.

  • Incubation: The plate is incubated for at least 60 minutes at room temperature to allow for antibody binding and signal equilibration.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of the acceptor emission (~665 nm) to the donor emission (~620 nm) is calculated.

  • Data Analysis: The emission ratios are plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the pIC50 value.

BROMOscan® Assay

The BROMOscan® technology (DiscoverX) is a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the bromodomain active site.

Assay Principle:

  • BRPF bromodomains are tagged with DNA.

  • An immobilized ligand for the bromodomain is prepared on a solid support.

  • In the absence of an inhibitor, the DNA-tagged bromodomain binds to the immobilized ligand.

  • In the presence of an inhibitor (e.g., GSK9311), the inhibitor competes with the immobilized ligand for binding to the bromodomain.

  • The amount of DNA-tagged bromodomain bound to the solid support is quantified using qPCR. A lower amount of bound bromodomain indicates a stronger inhibition by the test compound.

  • Dissociation constants (Kd) are determined from a dose-response curve, which can be used to assess inhibitory potency.

This comprehensive guide provides the necessary data and experimental context to understand that this compound is not devoid of activity against BRPF1 and BRPF2, but rather acts as a weak inhibitor, making it a suitable negative control for the potent inhibitor GSK6853 in epigenetic research.

References

Comparative Analysis of GSK9311 Hydrochloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of GSK9311 hydrochloride, a chemical probe used in epigenetic research. As the less active analogue of the potent and selective BRPF1 bromodomain inhibitor GSK6853, this compound serves as a crucial negative control in experiments to delineate on-target from off-target effects. This document summarizes available quantitative data, presents detailed experimental protocols for assessing selectivity, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a benzimidazolone derivative that is structurally related to GSK6853. It is designed to be significantly less active against its primary targets, the bromodomains of BRPF1 and BRPF2, making it an ideal negative control for studies involving GSK6853.[1][2] Understanding the cross-reactivity, or lack thereof, of this compound is essential for the correct interpretation of experimental results and for validating the specific effects of its more active counterpart.

Quantitative Cross-Reactivity Data

While comprehensive screening data for this compound against a wide range of biological targets is not extensively published, its activity has been characterized against its intended targets, BRPF1 and BRPF2. The primary utility of this compound lies in its direct comparison with GSK6853, which has been profiled extensively and shown to be highly selective.

Table 1: Comparison of Inhibitory Potency (pIC50) of this compound and GSK6853 against BRPF Bromodomains

CompoundBRPF1 (pIC50)BRPF2 (pIC50)
This compound6.04.3
GSK68538.1 (TR-FRET)-

Data for this compound from MedChemExpress.[1][2] Data for GSK6853 from Selleck Chemicals.

Table 2: Selectivity Profile of the Active Analogue, GSK6853

Assay PlatformPrimary TargetSelectivityKey Findings
BROMOscanBRPF1>1600-foldHighly selective over a panel of 34 other bromodomains, including all members of the BET family.
Off-Target PanelVarious-Showed only weak activity against a panel of 48 unrelated assays.

Data from various sources.[3]

The stark contrast in potency between this compound and GSK6853, coupled with the high selectivity of GSK6853, strongly suggests that this compound is unlikely to exhibit significant off-target effects at concentrations where it is used as a negative control.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

BRPF1_Signaling_Pathway BRPF1 in MOZ/MORF Histone Acetyltransferase Complex cluster_complex MOZ/MORF Complex BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF scaffolding ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Transcription Gene Transcription BRPF1->Transcription Activation Histone Histone Tail Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone HAT Activity Acetylated_Histone->BRPF1 Bromodomain Recognition GSK6853 GSK6853 (Active Inhibitor) GSK6853->BRPF1 Inhibition GSK9311 GSK9311 HCl (Negative Control) GSK9311->BRPF1 Minimal Inhibition

Caption: BRPF1 as a scaffold in the MOZ/MORF complex and points of inhibition.

Experimental_Workflow Cross-Reactivity Assessment Workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Target Engagement start Start: Compound of Interest (e.g., GSK9311 HCl) biochemical_assays Biochemical Assays start->biochemical_assays cellular_assays Cellular Assays start->cellular_assays bromoscan BROMOscan (Bromodomain Panel) biochemical_assays->bromoscan off_target_panel Broad Off-Target Panel (e.g., Kinases, GPCRs) biochemical_assays->off_target_panel nanobret NanoBRET Assay cellular_assays->nanobret chemoproteomics Chemoproteomic Competition Binding cellular_assays->chemoproteomics data_analysis Data Analysis & Comparison conclusion Conclusion on Cross-Reactivity data_analysis->conclusion bromoscan->data_analysis off_target_panel->data_analysis nanobret->data_analysis chemoproteomics->data_analysis

Caption: Workflow for assessing the cross-reactivity of a chemical probe.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cross-reactivity studies.

BROMOscan™ Competition Binding Assay

This assay is a quantitative method to determine the binding affinity of a test compound against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.

Protocol Outline:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a concentration range for testing.

  • Assay Reaction:

    • In each well of a microplate, combine the test compound at various concentrations with the DNA-tagged bromodomain of interest.

    • Add the affinity resin beads coated with the immobilized ligand.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Washing:

    • Wash the beads to remove unbound bromodomain and test compound.

  • Quantification:

    • Elute the bound bromodomain-DNA conjugate from the beads.

    • Quantify the amount of DNA using qPCR.

  • Data Analysis:

    • Compare the amount of bound bromodomain in the presence of the test compound to a vehicle control.

    • Calculate the percent of control and plot against the compound concentration to determine the dissociation constant (Kd).

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to a target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (donor) and a fluorescently labeled tracer that binds to the same bromodomain (acceptor). A test compound that binds to the bromodomain will displace the tracer, leading to a decrease in the BRET signal.

Protocol Outline:

  • Cell Preparation and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with plasmids encoding the NanoLuc®-BRPF1 fusion protein and a HaloTag®-Histone H3.3 fusion protein (as a physiological binding partner).

    • Incubate the cells to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the transfected cells in Opti-MEM.

    • Dispense the cell suspension into a white, 96-well assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to label the histone protein.

    • Add this compound at various concentrations to the appropriate wells.

    • Incubate the plate at 37°C in a CO2 incubator.

  • BRET Measurement:

    • Add the NanoBRET™ substrate to all wells.

    • Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's potency in displacing the tracer.

Chemoproteomic Competition Binding Assay

This method assesses the binding of a compound to its target protein in a complex biological sample, such as a cell lysate.

Principle: A biotinylated, active analogue of the compound of interest is immobilized on streptavidin beads. This "bait" is used to capture the target protein from a cell lysate. The test compound is then added in competition to assess its ability to prevent the target protein from binding to the bait. The amount of captured target protein is quantified by Western blotting or mass spectrometry.

Protocol Outline:

  • Preparation of Affinity Matrix:

    • Incubate streptavidin-coated magnetic beads with a biotinylated analogue of GSK6853 to create the affinity matrix.

    • Wash the beads to remove unbound probe.

  • Cell Lysis:

    • Culture cells of interest (e.g., a human cancer cell line) and harvest them.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Competition Binding:

    • Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound or a vehicle control.

    • Add the affinity matrix to each lysate sample.

    • Incubate to allow for binding of the target protein to the beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for BRPF1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Data Analysis:

    • Compare the amount of BRPF1 pulled down in the presence of this compound to the vehicle control.

    • A dose-dependent decrease in the BRPF1 signal indicates specific binding of the compound to its target.

Conclusion

This compound is a well-characterized negative control for the potent and selective BRPF1 bromodomain inhibitor GSK6853. While extensive cross-reactivity data for this compound itself is limited, its significantly lower potency against BRPF1 and BRPF2 compared to its active analogue, combined with the high selectivity of GSK6853, provides strong evidence for its utility as a specific negative control. The experimental protocols detailed in this guide offer robust methods for researchers to independently verify the selectivity and cross-reactivity of this compound and other chemical probes in their own experimental systems. The provided visualizations of the relevant signaling pathway and experimental workflows serve to contextualize the application of this important research tool.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for GSK9311 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of GSK9311 hydrochloride, a bromodomain inhibitor used in research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of potent, biologically active research chemicals. Adherence to these guidelines is essential to ensure personnel safety, environmental protection, and regulatory compliance.

I. Quantitative Data and Waste Characterization

The following table summarizes the general characteristics and handling requirements for different types of laboratory waste that may be generated during research involving this compound.

Waste TypeDescriptionRecommended ContainerLabeling Requirements
Solid Chemical Waste Unused or expired this compound, contaminated weighing paper, gloves, pipette tips, and other solid labware.Designated, robust, and sealable hazardous waste container."Hazardous Waste," "this compound," and any other chemical components present.
Liquid Chemical Waste Solutions containing this compound, including stock solutions, experimental media, and solvent rinses.Dedicated, leak-proof, and shatter-resistant container."Hazardous Waste," "this compound," and the solvent composition.
Sharps Waste Needles, syringes, scalpels, and other sharp instruments contaminated with this compound.Puncture-proof, designated sharps container."Sharps Waste," "Biohazard" (if applicable), and "this compound."

II. Experimental Protocols for Disposal and Decontamination

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound waste and for the decontamination of laboratory surfaces and equipment.

A. Protocol for Solid Waste Disposal

  • Segregation: At the point of generation, separate solid waste contaminated with this compound from non-hazardous waste.

  • Containment: Place all contaminated solid waste into a designated hazardous waste container that is durable and has a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and list "this compound" as a constituent. Include the accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste container by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Protocol for Liquid Waste Disposal

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof container. Do not mix with other incompatible waste streams.

  • Containment: Use a shatter-resistant container with a secure, tight-fitting lid. The container should be stored in secondary containment (e.g., a chemical-resistant tray) to prevent spills.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentrations of all chemical components.

  • Storage: Keep the liquid waste container closed when not in use and store it in a well-ventilated, designated satellite accumulation area.

  • Disposal: Contact your institution's EHS department for pickup and disposal in accordance with local and national regulations.

C. Protocol for Decontamination of Surfaces and Equipment

  • Preparation: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Cleaning: Wipe the contaminated surface or equipment with an absorbent material to remove any visible powder or liquid. Dispose of the absorbent material as solid hazardous waste.

  • Solvent Wash: Decontaminate the surface by wiping with a solvent in which this compound is soluble (e.g., 70% ethanol or DMSO), followed by a thorough wash with a laboratory-grade detergent solution.

  • Rinsing: Rinse the surface with deionized water.

  • Waste Disposal: All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.

III. Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste, such as this compound, in a laboratory setting.

G cluster_start cluster_characterization cluster_waste_types cluster_containment cluster_labeling cluster_storage cluster_disposal start Waste Generation (this compound) characterize Characterize Waste (Solid, Liquid, Sharps) start->characterize solid Solid Waste characterize->solid Is it solid? liquid Liquid Waste characterize->liquid Is it liquid? sharps Sharps Waste characterize->sharps Is it a sharp? contain_solid Sealable Hazardous Waste Container solid->contain_solid contain_liquid Leak-proof Hazardous Waste Container liquid->contain_liquid contain_sharps Puncture-proof Sharps Container sharps->contain_sharps label Label Container ('Hazardous Waste', Contents, Date) contain_solid->label contain_liquid->label contain_sharps->label store Store in Designated Satellite Accumulation Area label->store dispose Arrange for EHS Pickup and Disposal store->dispose

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Logistics for Handling GSK9311 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for GSK9311 hydrochloride, a bromodomain inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for handling potent compounds with unknown toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Nitrile GlovesASTM D6319Prevents direct skin contact. Double-gloving is recommended.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from splashes and airborne particles.
Chemical GogglesANSI Z87.1Use when there is a significant risk of splashing.
Body Protection Laboratory Coat---Protects skin and clothing from contamination.
Respiratory Protection Fume Hood---Provides primary containment and prevents inhalation of powders/aerosols.
N95 RespiratorNIOSH-approvedRecommended for weighing and handling powders outside of a fume hood.

Operational Plan for Handling

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Before use, decontaminate the work surface of the fume hood.

  • Wear all required PPE, including double nitrile gloves, a lab coat, and safety glasses.

  • When weighing the compound, use an analytical balance inside the fume hood. If this is not feasible, a balance enclosure or a designated weighing area with localized exhaust ventilation should be used. An N95 respirator is mandatory if weighing outside a fume hood.

  • Use anti-static equipment when handling the powder to prevent dispersal.

2. Dissolution and Use in Experiments:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • If working with cell cultures or animals, ensure that all manipulations are performed in a manner that prevents aerosol generation.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, and empty vials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Safe Handling Workflow for this compound

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.